Quinoclamine

Catalog No.
S540867
CAS No.
2797-51-5
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoclamine

CAS Number

2797-51-5

Product Name

Quinoclamine

IUPAC Name

2-amino-3-chloronaphthalene-1,4-dione

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2

InChI Key

OBLNWSCLAYSJJR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NSC 3910; NSC-3910; NSC3910; NSC 642009; NSC-642009; NSC642009

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N

The exact mass of the compound Quinoclamine is 207.0087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 642009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of 1,4-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Quinoclamine NF-κB inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Quinoclamine inhibits NF-κB activity by targeting key steps in the canonical signaling pathway, preventing the transcription factor from activating its target genes [1].

G TNFalpha TNF-α, IL-1, TPA IKKComplex IKK Complex (IKKα, IKKβ, NEMO) TNFalpha->IKKComplex Stimulates IkB IκB-α (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates IkB_P IκB-α (Phosphorylated) IkB->IkB_P NFkB_Inactive NF-κB p65/p50 (Inactive, Cytoplasmic) IkB_P->NFkB_Inactive Releases NFkB_Active NF-κB p65/p50 (Active, Nuclear) NFkB_Inactive->NFkB_Active Translocates to Nucleus TargetGenes Target Gene Expression (Cell Survival, Proliferation, Inflammation) NFkB_Active->TargetGenes This compound This compound This compound->IKKComplex Inhibits This compound->NFkB_Inactive Blocks Nuclear Translocation

This compound inhibits NF-κB signaling by blocking IKK complex activity and p65 nuclear translocation. [1]

Quantitative Pharmacological Data

The table below summarizes key experimental findings on this compound's inhibitory activity:

Parameter Experimental System Result / Value Context / Significance
IC50 (NF-κB Inhibition) [2] HepG2 cells 1.7 μM Concentration for 50% inhibition of endogenous NF-κB activity.
TC50 (Cytotoxicity) [1] HepG2 cells 12.5 μM Concentration causing 50% reduction in cell viability.
Inhibition of IκB-α Phosphorylation [1] HepG2/NF-κB cells Observed at 1-4 μM Mechanistic evidence; Western blot analysis.
Inhibition of p65 Translocation [1] HepG2/NF-κB cells Observed at 1-4 μM Mechanistic evidence; Western blot/imaging.
Broad-Spectrum Activity [1] [2] Lung (A-549) & Breast (MCF7) cancer lines Activity confirmed Suppressed induced NF-κB activities in multiple cancer types.

Detailed Experimental Protocols

For researchers seeking to validate or build upon these findings, here are the key methodologies from the primary study [1].

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma (HepG2, Hep3B), normal liver (Chang liver), breast adenocarcinoma (MCF7), lung epithelial (A-549).
  • Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, streptomycin (100 µg/mL), and penicillin (100 units/mL). Cells were maintained at 37°C in a humidified incubator with 5% CO₂.
  • This compound Treatment: The compound was dissolved in DMSO to a 200 mM stock concentration and stored at -30°C. Cells were treated with various amounts of this compound when they reached 100% confluence. For induction studies, treatment was performed in the presence of 100 ng/mL TPA (12-O-tetradecanoylphorbol-13-acetate).
Key Assay Protocols
  • NF-κB Luciferase Reporter Assay

    • Purpose: To quantify NF-κB transcriptional activity.
    • Procedure:
      • Cells (HepG2/NF-κB recombinant, or others transfected with pNF-κB-Luc plasmid) were cultured in 24-well plates.
      • After 24 hours, cells were treated with this compound (with or without TPA) for another 24 hours.
      • Cells were washed with ice-cold PBS and lysed with Triton lysis buffer.
      • Luciferase activity in the cell lysate was measured using a luminometer. The IC50 was determined as the concentration causing 50% inhibition of NF-κB activity.
  • Western Blot Analysis

    • Purpose: To evaluate the effect on IκB-α phosphorylation and p65 levels.
    • Procedure:
      • HepG2/NF-κB cells were treated with this compound for 30 minutes.
      • Cells were lysed with SDS sample buffer.
      • Proteins (2 µg per lane) were separated by 10% SDS-PAGE and transferred to a nitrocellulose membrane.
      • Membranes were probed with specific primary antibodies against p65, IκB-α, and phosphorylated IκB-α.
      • Bound antibody was detected using a peroxidase-conjugated secondary antibody and visualized by chemiluminescence. Band intensities were quantified using a gel analyzer.
  • MTT Cell Viability Assay

    • Purpose: To determine compound cytotoxicity and calculate the TC50.
    • Procedure:
      • Cells were subcultured and treated with this compound for 24 hours.
      • MTT reagent was added to the cells and incubated to allow formazan crystal formation by metabolically active cells.
      • The crystals were dissolved, and the absorbance was measured. Cell viability was calculated relative to solvent-treated controls.

Research Implications and Context

  • Anti-Cancer Potential: this compound's suppression of NF-κB, a key regulator of cell growth and apoptosis, underpins its anti-cancer potential. Transcriptomic analysis showed it affects genes involved in cell cycle and apoptosis [1].
  • Drug Metabolism Interference: A notable finding is that this compound down-regulates UDP glucuronosyltransferase (UGT) genes [1]. This suggests it could slow the excretion of co-administered drugs metabolized by UGTs, a critical consideration for therapeutic use and drug-drug interactions.
  • Research-Grade Status: It is crucial to note that the existing data is preclinical. This compound is currently used in research to study NF-κB biology [2] and is not an approved therapeutic agent.

References

Core Chemical and Regulatory Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Quinoclamine.

Property Description / Value
IUPAC Name 2-amino-3-chloro-1,4-naphthoquinone [1]
CAS RN 2797-51-5 [1]
Chemical Formula C₁₀H₆ClNO₂ [1]
Molecular Mass 207.61 g/mol [1]
Pesticide Type Selective herbicide and algicide [1]
Mode of Action (Pesticide) Inhibits photosynthesis [1]
Mode of Action (Therapeutic) Inhibits NF-κB pathway [2] [3]
Melting Point 201 °C [1]
Water Solubility 20.7 mg/L at 20 °C [1]
Regulatory Status (EU) Not approved [1]

This compound is primarily used for post-emergence control of mosses, liverworts, duckweed, and algae in turf and rice fields [1]. It is a yellow, crystalline solid with low solubility in water and low volatility [1].

Molecular Mechanisms and Biological Activity

NF-κB Inhibitory Pathway

This compound suppresses NF-κB activity, a key transcription factor linked to cell growth, apoptosis, and cancer progression [2] [3]. Research in HepG2 human hepatocellular carcinoma cells shows its action involves a defined signaling pathway.

This compound This compound IKK_Complex IKK Complex This compound->IKK_Complex Inhibits IkB_alpha_P IκB-α Phosphorylation IKK_Complex->IkB_alpha_P Activates IkB_alpha_D IκB-α Degradation IkB_alpha_P->IkB_alpha_D p65_Translocation p65 Nuclear Translocation IkB_alpha_D->p65_Translocation NFkB_Activity NF-κB Target Gene Transcription p65_Translocation->NFkB_Activity

This compound inhibits NF-κB signaling by blocking IκB-α phosphorylation and p65 nuclear translocation [2] [3].

This inhibition leads to downregulation of genes controlling cell cycle and apoptosis, revealing anti-cancer potential [2] [3]. This compound also down-regulates UDP glucuronosyltransferase genes, suggesting it may slow excretion and interfere with metabolism of other drugs [2] [3].

Environmental Fate and Advanced Degradation

This compound is classified as a "forever chemical" due to its high aquatic toxicity and potential for bioaccumulation [1]. Oral LD₅₀ in rats is 1360 mg/kg, and 48-hour LC₅₀ in carp is 0.79 mg/L, indicating high toxicity to aquatic life [4] [1].

Advanced Oxidation Processes (AOPs) show promise for mitigating this compound pollution. A novel catalyst, Gd-doped Co@NOC, efficiently activates peroxymonosulfate (PMS) to generate reactive oxygen species (ROS) that degrade this compound in water via radical and non-radical pathways [4].

Experimental Analysis Protocols

Key experimental methodologies from research provide a framework for studying this compound's effects and presence.

Transcriptomic Analysis for Mechanism Elucidation

This protocol outlines the process for global gene expression profiling to determine this compound's biological mechanisms and effects.

Cell_Culture Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment RNA_Extraction Total RNA Isolation Treatment->RNA_Extraction Quality_Control RNA Quality Control (RIN > 8.0) RNA_Extraction->Quality_Control Microarray Microarray Hybridization Quality_Control->Microarray Data_Analysis Data_Analysis Microarray->Data_Analysis

Workflow for transcriptomic analysis of this compound effects using DNA microarray technology [2] [5].

Key Steps:

  • Cell Culture & Treatment: Use relevant cell lines (e.g., HepG2, MCF7, A-549). Treat with this compound (dissolved in DMSO) and appropriate controls for 24 hours [2].
  • RNA Isolation & Quality Control: Extract total RNA using a commercial kit. Assess RNA integrity; samples with RNA Integrity Number (RIN) > 8.0 are suitable for analysis [2] [5].
  • Microarray & Data Analysis: Hybridize labeled aRNA to oligonucleotide microarrays. Analyze data to identify differentially expressed genes and perform pathway analysis [2] [5].
Analytical Detection via LC-MS/MS

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) can be applied for simultaneous analysis of this compound and other pesticides in complex matrices [6].

References

Comprehensive Technical Guide: Quinoclamine-Mediated Inhibition of IκB-α Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanism

The nuclear factor kappa B (NF-κB) signaling pathway represents a crucial intracellular regulatory system controlling numerous cellular processes including inflammation, immune responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, contributing to tumorigenesis and cancer progression. Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) has been identified as a novel NF-κB inhibitor that exerts its effects through specific inhibition of IκB-α phosphorylation, a key regulatory step in the NF-κB activation cascade.

The molecular mechanism of this compound centers on its ability to disrupt the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers (typically p50-p65 heterodimers) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon activation by various stimuli, the IκB kinase (IKK) complex, particularly its IKKβ subunit, phosphorylates IκBα at critical serine residues (Ser32 and Ser36) within a conserved destruction box motif. This phosphorylation marks IκBα for polyubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate target genes [1] [2].

This compound specifically interferes with this process by inhibiting IκB-α phosphorylation, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation. Research demonstrates that this compound suppresses both endogenous NF-κB activity in HepG2 hepatocarcinoma cells and induced NF-κB activities in lung (A-549) and breast (MCF7) cancer cell lines. Through this mechanism, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, demonstrating its anti-cancer potential [3] [4].

Experimental Data and Quantitative Findings

Key Quantitative Findings on this compound

Table 1: Quantitative experimental data on this compound's effects

Experimental Parameter Result/Value Experimental System Citation
NF-κB Inhibition Significant suppression of endogenous and induced NF-κB activity HepG2, A-549, MCF7 cell lines [3] [4]
IκB-α Phosphorylation Inhibition Dose-dependent inhibition HepG2/NF-κB cells [3]
p65 Nuclear Translocation Block Confirmed through Western blot HepG2/NF-κB cells [3]
Cell Viability TC₅₀ Compound concentration reducing viability by 50% HepG2 cells [3]
IC₅₀ for NF-κB Activity Compound concentration inhibiting NF-κB activity by 50% Recombinant HepG2/NF-κB cells [3]
Down-regulation of UDP-Glucuronosyltransferase Genes Significant reduction in expression HepG2 cells [3]
IKKβ Kinetics and Relevance to this compound Mechanism

Table 2: Key kinetic parameters of IKKβ-catalyzed phosphorylation of IκBα

Kinetic Parameter Value Significance Citation
Maximum Observed Rate (kₚ) 0.32 s⁻¹ Maximum phosphorylation rate of IκBα by IKKβ [1] [2]
ATP Binding Affinity (K𝚍) 12 μM Binding affinity of ATP for IKKβ•IκBα complex [1] [2]
Phosphorylation Sites Ser32 and Ser36 Primary phosphorylation sites in destruction box motif [1] [2]
Phosphorylation Mechanism Sequential (Ser32 followed by Ser36) Occurs within single binding event [1] [2]
Effect of S32D Mutation 2x faster than WT IκBα Phosphomimetic mutant increases phosphorylation rate [1] [2]

The kinetic data demonstrate that IKKβ phosphorylates IκBα through a sequential mechanism within a single binding event, with phosphorylation at Ser32 enhancing the subsequent phosphorylation at Ser36. While the search results don't provide this compound's direct binding constants for IKKβ, its effective inhibition of IκBα phosphorylation suggests it targets this specific kinase activity, potentially through competitive or allosteric mechanisms that disrupt the carefully orchestrated phosphorylation sequence [1] [2].

Detailed Experimental Protocols

Cell Culture and Treatment Protocol
  • Cell Lines: Human hepatocellular carcinoma (HepG2 and Hep3B), normal liver (Chang liver), breast adenocarcinoma (MCF7), and lung epithelial (A-549) cells.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 100 µg·mL⁻¹ streptomycin, and 100 units·mL⁻¹ penicillin at 37°C in a humidified 5% CO₂ atmosphere.
  • Transfection: For NF-κB activity assays, transiently transfect cells with 5 µg of pNF-κB-Luc plasmid DNA using SuperFect transfection reagent (for Hep3B, Chang liver, MCF7, and A-549).
  • This compound Treatment: Prepare stock solution at 200 mmol·L⁻¹ in DMSO and store at -30°C. Treat cells at various concentrations when they reach 100% confluence. Include TPA (100 ng·mL⁻¹) for induction studies. Incubate treated cells for 24 hours before analysis [3].
NF-κB Luciferase Reporter Assay
  • Cell Preparation: Culture transfected cells in 24-well plates for 24 hours.
  • Treatment: Wash cells with DMEM and treat with this compound concentrations in presence or absence of 100 ng·mL⁻¹ TPA for 24 hours.
  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 350 µL Triton lysis buffer (50 mmol·L⁻¹ Tris-HCl, 1% Triton X-100, 1 mmol·L⁻¹ dithiothreitol, pH 7.8).
  • Measurement: Measure luciferase activity using standard protocols. Calculate IC₅₀ as the concentration inhibiting NF-κB activity by 50% [3].
Western Blot Analysis for IκB-α Phosphorylation
  • Sample Preparation: Treat HepG2/NF-κB cells with this compound for 30 minutes. Lysate cells with 250 µL sample buffer (62.5 mmol·L⁻¹ Tris-HCl, 2% SDS, 10% glycerol, 50 mmol·L⁻¹ DTT, 0.1% bromophenol blue, pH 6.8).
  • Electrophoresis: Separate 2 µg proteins by 10% SDS-polyacrylamide gel electrophoresis.
  • Transfer: Electrophoretically transfer proteins to nitrocellulose membranes.
  • Antibody Probing: Probe membranes with primary antibodies against p65, IκB-α, and phosphorylated IκB-α.
  • Detection: Use peroxidase-conjugated secondary antibodies with chemiluminescence detection (ECL system). Quantify band intensities using Gel-Pro Analyzer software [3].
Kinetic Analysis of IKKβ Activity (Pre-steady-state)
  • Enzyme Preparation: Use constitutively active human IKKβ (S177E, S181E phosphomimetic mutant).
  • Complex Formation: Pre-incubate IKKβ with IκBα substrate (4:1 molar ratio) to ensure >98% substrate binding.
  • Reaction Initiation: Rapidly mix pre-formed complex with [γ-³²P]ATP at varying concentrations.
  • Time Course Sampling: Quench reactions at various time points (0-300 seconds).
  • Product Separation: Resolve proteins by SDS-PAGE, quantify phosphorylation using autoradiography.
  • Data Analysis: Fit time course data to biphasic equation to determine exponential (kₑ) and linear (kₗ) rate phases. Plot exponential rates against ATP concentration and fit to hyperbolic equation to determine kₚ and K𝚍 [1] [2].
Microarray Analysis for Transcriptional Profiling
  • RNA Extraction: Extract total RNA from this compound-treated cells using RNeasy Mini kit.
  • Quality Control: Quantify RNA by spectrophotometry (A₂₆₀/A₂₈₀ >1.8) and assess integrity using Agilent 2100 bioanalyzer (RNA integrity number >8.0).
  • Microarray Processing: Perform global transcriptional profiling using appropriate microarray platform.
  • Data Analysis: Identify this compound-regulated genes, particularly those interacting with NF-κB signaling pathways, cell cycle, apoptosis, and drug metabolism [3].

NF-κB Signaling Pathway and this compound Inhibition

The following diagram illustrates the NF-κB signaling pathway and the molecular site of this compound intervention:

G cluster_inactive Inactive State cluster_activation Activation Pathway NFkB NF-κB (p50/p65) Complex NF-κB/IκB-α Complex NFkB->Complex IkBa IκB-α IkBa->Complex IKK IKK Complex (IKKα/IKKβ/NEMO) Stimulus Inflammatory Signals (LPS, TNF-α, etc.) Stimulus->IKK IkBa_p IκB-α Phosphorylation (Ser32/Ser36) IKK->IkBa_p Ubiquitination Ubiquitination IkBa_p->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation NFkB_free Free NF-κB Degradation->NFkB_free NFkB_nuclear Nuclear NF-κB NFkB_free->NFkB_nuclear Transcription Target Gene Transcription NFkB_nuclear->Transcription This compound This compound This compound->IKK Inhibits

This diagram illustrates the canonical NF-κB signaling pathway and this compound's specific molecular target. In the basal state, NF-κB is sequestered in the cytoplasm through interaction with IκB-α. Upon cellular stimulation, the IKK complex is activated and phosphorylates IκB-α at Ser32 and Ser36 residues. This compound directly inhibits this phosphorylation event, thereby preventing the subsequent ubiquitination, proteasomal degradation of IκB-α, nuclear translocation of NF-κB, and ultimately the transcription of pro-survival and inflammatory genes [3] [1] [2].

Research Implications and Applications

The inhibition of IκB-α phosphorylation by this compound has significant implications for cancer therapeutics and inflammatory disease management. As constitutive NF-κB activation is observed in numerous cancers, including breast, lung, liver, and hematological malignancies, targeted inhibition of this pathway represents a promising therapeutic strategy.

This compound's effect on UDP glucuronosyltransferase genes suggests it may potentially interfere with drug metabolism, potentially slowing the excretion of co-administered therapeutic agents. This property warrants consideration in drug combination regimens but also suggests potential applications in enhancing drug efficacy through modulated metabolism [3].

The compound's broad activity across multiple cancer cell lines indicates its potential as a broad-spectrum anti-cancer agent, particularly for malignancies driven by aberrant NF-κB signaling. Future research directions should include in vivo validation studies, combination therapy assessments, and further mechanistic studies to elucidate the precise structural interaction between this compound and the IKK complex.

References

Mechanism of Action: Suppressing the NF-κB Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine inhibits the canonical NF-κB pathway by targeting key steps that prevent the p65 subunit from reaching the nucleus, as illustrated below.

G Stimulus Inflammatory Stimulus (e.g., TPA) IKK IKK Complex Activation Stimulus->IKK IkBPhos IκBα Phosphorylation IKK->IkBPhos IkBDeg IκBα Degradation (via Proteasome) IkBPhos->IkBDeg p65Transloc p65/p50 Nuclear Translocation IkBDeg->p65Transloc GeneExp Pro-inflammatory Gene Expression p65Transloc->GeneExp This compound This compound Inhibition This compound->IkBPhos This compound->p65Transloc

This compound inhibits NF-κB by blocking IκBα phosphorylation and p65 nuclear translocation.

The p65 subunit contains a nuclear localization signal (NLS) that is exposed upon IκBα degradation, allowing importin proteins to shuttle the NF-κB complex into the nucleus [1]. This compound interferes with this process by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and subsequent p65 nuclear translocation [2] [3].

Quantitative Experimental Data

The following tables summarize key quantitative findings from experimental studies on this compound.

Table 1: Potency of this compound in Cell-Based Assays

Assay Type Cell Line Result/IC50 Value Citation
NF-κB Inhibition HepG2 (liver cancer) IC50 = 1.7 μM [3] [4]
Cell Viability (MTT) HepG2 (liver cancer) TC50 = 12.5 μM [2]
NF-κB Inhibition MCF7 (breast cancer) & A-549 (lung cancer) Significant suppression of induced NF-κB activity [2] [3]

Table 2: Concentration-Dependent Effects of this compound in HepG2 Cells

Concentration Effect on IκBα Phosphorylation Effect on p65 Translocation Citation
1 μM Measurable inhibition Measurable inhibition [2] [4]
2 μM Significant inhibition Significant inhibition [2] [4]
4 μM Strong inhibition Strong inhibition [2] [4]

Technical Protocols for Key Assays

For researchers looking to validate and build upon these findings, here are the core methodologies from the studies.

Western Blot Analysis for p65 and IκBα

This protocol is used to detect changes in IκBα phosphorylation and p65 subcellular localization [2] [5].

  • Cell Line and Lysis: Use HepG2/NF-κB cells. Treat with this compound (e.g., 0-4 μM) for 30 minutes. Lyse cells with a sample buffer (e.g., 62.5 mM Tris-HCl, 2% SDS, 10% glycerol) [2].
  • Protein Separation and Transfer: Load 40 μg of total protein per lane for SDS-PAGE (10% gel). Electrophoretically transfer proteins to a nitrocellulose membrane [2] [5].
  • Antibody Staining:
    • Blocking: Incubate membrane in a standard blocking buffer for at least 1 hour [5].
    • Primary Antibodies: Probe with specific antibodies against p65, IκB-α, and phosphorylated IκB-α [2]. A recommended dilution buffer is blocking buffer with 0.05-0.2% Tween-20 [5].
    • Detection: Use a peroxidase-conjugated secondary antibody and chemiluminescence (ECL) detection system [2].
Luciferase Reporter Assay for NF-κB Activity

This assay quantifies NF-κB transcriptional activity [2].

  • Cell Culture and Transfection: Culture cells (e.g., HepG2, MCF7, A-549) in 24-well plates. Transiently transfect them with a pNF-κB-Luc plasmid DNA using a reagent like SuperFect [2].
  • Compound Treatment: Treat transfected cells with this compound in the presence or absence of an NF-κB inducer like TPA (100 ng/mL) for 24 hours [2].
  • Measurement and Analysis: Lyse cells and measure luciferase activity. Normalize the results to co-transfected control (e.g., β-galactosidase activity) to account for transfection efficiency [2].
Alternative Method: Quantifying Nuclear p65 Translocation

ImageStream cytometry combines the statistical power of flow cytometry with the detailed imagery of microscopy to quantitatively assess p65 nuclear translocation [6].

  • Cell Staining: Fix cells and stain for p65 using an indirect labeling method (primary anti-p65 antibody followed by a FITC-conjugated secondary antibody). Use DRAQ5 to stain the nucleus [6].
  • Image Acquisition and Analysis: Acquire images of thousands of cells using the ImageStream system. Use software to calculate a "Similarity Score"—a log-transformed Pearson’s correlation coefficient between the p65-FITC and nuclear DRAQ5 images. A high score indicates nuclear localization [6].

G A Stain Cells: Anti-p65 & Nuclear Dye B Acquire Images on ImageStream A->B C Calculate Similarity Score B->C D Quantify Shift in Nuclear Localization C->D

Workflow for quantifying p65 translocation using ImageStream cytometry.

Research Implications and Considerations

This compound's suppression of p65 translocation has significant implications:

  • Anti-cancer Potential: By inhibiting NF-κB, this compound affects genes controlling cell cycle and apoptosis, promoting cancer cell death [2] [3].
  • Effect on Drug Metabolism: Transcriptomic analysis shows this compound down-regulates UDP glucuronosyltransferase (UGT) genes. This suggests a potential to slow down phase II drug metabolism, which could lead to drug-drug interactions by altering the excretion of co-administered therapeutics [2] [3].

References

Quinoclamine naphthoquinone derivative properties

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Naphthoquinone Cytotoxicity

The following table summarizes the anticancer activity of various naphthoquinone derivatives reported in recent studies. The data demonstrates their potency across multiple cancer cell lines.

Compound Name / Code Cancer Cell Line (Type) Key Activity Metric Reference / Source
Naphthoquinone derivatives (5-7) [1] Cells with NQO1 overexpression High enzymatic conversion by NQO1; selective toxicity International Journal of Molecular Sciences (2025)
Derivative 4 (Lawsone-based) [2] IGROV-1 (Ovarian Carcinoma) 46.7% cell viability (cf. 74.5% in melanoma, selective activity) Toxins (2023)
Fluorosulfate derivatives (NQS, etc.) [3] PC-3 (Prostate), SKOV-3 (Ovarian), MCF-7 (Breast), Jurkat (Leukemia) Cytotoxic effects higher than Cisplatin International Journal of Molecular Sciences (2024)
2-O-alkyl lawsone derivatives (8-12) [2] HeLa (Cervix Carcinoma) Viability < 30% for most active; optimal chain length (C5) observed Toxins (2023)
Naphthoquinone-RES Hybrids [4] MCF-7 (Breast), PC3 (Prostate) Identification of new anticancer leads with Hsp90 inhibition potential Iranian Journal of Pharmaceutical Research (2019)

Core Experimental Protocols for Evaluation

The following methodologies are commonly employed to assess the drug-like properties and biological activity of naphthoquinone derivatives.

Virtual Screening and Drug-Likeness Assessment

This protocol is used for the initial computational screening of compound libraries [5].

  • Compound Sourcing & Screening: Candidate compounds are sourced from chemical databases (e.g., ASINEX). Structures are drawn in software like DataWarrior, and compounds with naphthoquinone scaffolds are selected [5].
  • Drug-Likeness Prediction: Tools like SwissADME are used to evaluate compounds against Lipinski's Rule of Five (MW < 500, TPSA < 140 Ų, MLogP ≤ 4.15, HBA < 10, HBD ≤ 5) [5].
  • Toxicity Risk Assessment: Software such as OSIRIS Property Explorer predicts mutagenicity, tumorigenicity, irritancy, and reproductive effects. A drug-score threshold (e.g., >0.5) is often applied for further selection [5].
In Vitro Cytotoxicity and Apoptosis Assay

This workflow determines a compound's ability to kill cancer cells and induce programmed cell death [2].

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, IGROV-1, MCF-7) in appropriate media under standard conditions (37°C, 5% CO₂) [2].
  • Compound Treatment: Treat cells with the naphthoquinone derivatives at a specific concentration (e.g., 100 µM) for a set period (e.g., 24 hours). Use DMSO as a vehicle control and a drug like etoposide as a positive control [2].
  • Viability Screening (Trypan Blue): Perform an initial, rapid screen for cell viability based on membrane integrity. Non-viable cells with compromised membranes take up the blue dye [2].
  • Apoptosis Analysis (Flow Cytometry): For promising compounds, a more detailed analysis is performed using an Annexin V/propidium iodide (PI) staining kit. This method distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].
Synthesis of Hybrid Derivatives via Substitution

A common method for creating novel naphthoquinone derivatives, such as hybrids with 8-hydroxyquinoline, is outlined below [1].

G 2-Bromo-1,4-naphthoquinone (1) 2-Bromo-1,4-naphthoquinone (1) Reaction Reaction 2-Bromo-1,4-naphthoquinone (1)->Reaction 8-Hydroxyquinoline (2-4) 8-Hydroxyquinoline (2-4) 8-Hydroxyquinoline (2-4)->Reaction Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction Base Toluene, Reflux Toluene, Reflux Toluene, Reflux->Reaction Solvent & Condition Purification (Column Chromatography) Purification (Column Chromatography) 1,4-Naphthoquinone-8-hydroxyquinoline Hybrids (5-7) 1,4-Naphthoquinone-8-hydroxyquinoline Hybrids (5-7) Purification (Column Chromatography)->1,4-Naphthoquinone-8-hydroxyquinoline Hybrids (5-7) Yield: 62-84% Crude Product Crude Product Reaction->Crude Product Crude Product->Purification (Column Chromatography)

Caption: Synthetic route for naphthoquinone-quinoline hybrids.

  • Reaction Setup: 2-Bromo-1,4-naphthoquinone is reacted with a corresponding 8-hydroxyquinoline derivative in the presence of a strong base like potassium tert-butoxide [1].
  • Conditions: The reaction is carried out in toluene under reflux conditions to facilitate the nucleophilic aromatic substitution [1].
  • Purification & Characterization: The crude product is purified using column chromatography. The final hybrids are characterized by spectroscopic methods including HR-MS, NMR (1H, 13C, 2D), and IR, with calculated NMR/IR spectra used for supplementary analysis [1].

Mechanisms of Action and Key Signaling Pathways

Naphthoquinone derivatives exert anticancer effects through multiple mechanisms, with Reactive Oxygen Species (ROS) generation playing a central role.

G Naphthoquinone Derivative Naphthoquinone Derivative Cellular Uptake Cellular Uptake Naphthoquinone Derivative->Cellular Uptake NQO1 Enzyme NQO1 Enzyme Cellular Uptake->NQO1 Enzyme Bioactivated by Protein Inhibition Protein Inhibition Cellular Uptake->Protein Inhibition Michael addition ROS Generation ROS Generation NQO1 Enzyme->ROS Generation Catalyzes redox cycling Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage->Apoptosis Protein Inhibition->Apoptosis e.g., Hsp90, Topoisomerase

Caption: Multimodal anticancer mechanisms of naphthoquinones.

  • ROS-Mediated Apoptosis: A primary mechanism is the induction of oxidative stress. Naphthoquinones can undergo redox cycling, catalyzed by enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1), to generate large amounts of Reactive Oxygen Species (ROS). This leads to oxidative damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) [1] [6] [2].
  • Enzyme Inhibition: These compounds can inhibit key cancer-related proteins. Molecular docking studies show strong binding affinities to targets like MET and TYK2, and they are investigated as potential Hsp90 inhibitors [5] [4].
  • Direct Protein Interaction: The electrophilic quinone moiety allows naphthoquinones to form covalent bonds with nucleophilic thiol groups in proteins via Michael addition, altering their function [2].

Conclusion and Key Takeaways

While data on Quinoclamine is sparse, the research on its parent scaffold provides clear directions:

  • Focus on the 1,4-Naphthoquinone Scaffold: The shared core structure is associated with potent and multifaceted anticancer mechanisms.
  • Prioritize Key Assays: For profiling derivatives, virtual screening (drug-likeness), synthetic chemistry, NQO1 activity tests, and in vitro cytotoxicity/apoptosis assays are essential first steps.
  • Explore Hybridization: Synthesizing hybrid molecules, like those with 8-hydroxyquinoline, is a promising strategy to enhance selectivity and efficacy [1].
  • Consulting Patent Literature and specialized chemical databases for proprietary toxicological and physicochemical data.
  • Designing experiments based on the protocols above, using this compound as the test compound.

References

Mechanism of Action: Quinoclamine as an NF-κB Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) was identified as a novel inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway, a transcription factor critically involved in cell growth, apoptosis, and cell cycle progression, and is often dysregulated in cancer [1] [2].

The diagram below illustrates the signaling pathway through which this compound exerts its inhibitory effect.

G NF_kB_Inactive NF-κB (p50-p65) Inactive in Cytoplasm Phosphorylation IκB-α Phosphorylation NF_kB_Inactive->Phosphorylation Stimulus IKB_Alpha IκB-α IKB_Alpha->Phosphorylation Degradation IκB-α Degradation Phosphorylation->Degradation NF_kB_Active NF-κB (p50-p65) Active Degradation->NF_kB_Active Nuclear_Translocation Nuclear Translocation NF_kB_Active->Nuclear_Translocation Gene_Transcription Gene Transcription (Cell Survival, Proliferation) Nuclear_Translocation->Gene_Transcription This compound This compound Inhibit_Phos Inhibits This compound->Inhibit_Phos Inhibit_Trans Inhibits This compound->Inhibit_Trans Inhibit_Phos->Phosphorylation Inhibit_Trans->Nuclear_Translocation

Figure 1: Proposed mechanism of this compound as an NF-κB pathway inhibitor. This compound suppresses NF-κB activation by inhibiting IκB-α phosphorylation and subsequent p65 nuclear translocation. [1]

Experimental Evidence and Anti-Cancer Potential

The anti-cancer potential of this compound was demonstrated through a series of in vitro experiments. The key quantitative findings from these studies are summarized in the table below.

Table 1: Summary of Key Experimental Findings on this compound's Anti-Cancer Effects [1]

Experimental Model Assay/Method Key Finding Implication
HepG2 (Liver Cancer) Western Blot Inhibition of IκB-α phosphorylation & p65 nuclear translocation. Confirmed mechanism as an NF-κB pathway inhibitor.
Multiple Cancer Cell Lines Luciferase Reporter Assay Inhibition of induced NF-κB activity. Activity is not cell-line specific.
HepG2, Hep3B, MCF7, A-549 MTT Assay TC50 values determined (concentration that reduces cell viability by 50%). Demonstrated direct cytotoxic effects on cancer cells.
HepG2 Cells Transcriptomic (Microarray) Analysis Altered expression of genes regulating cell cycle, apoptosis, and drug metabolism (UGTs). Suggests multi-faceted anti-cancer potential and a possible effect on drug pharmacokinetics.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for the core assays used in the original study [1].

Cell Viability Assessment (MTT Assay)
  • Purpose: To determine the cytotoxic effect and the half-maximal toxic concentration (TC₅₀) of this compound.
  • Procedure:
    • Cell Culture: Plate cancer cells (e.g., HepG2, MCF7) in 25 cm² flasks and allow them to adhere for 24 hours.
    • Compound Treatment: Treat cells with varying concentrations of this compound (dissolved in DMSO) for 24 hours.
    • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours to allow formazan crystal formation.
    • Solubilization: Dissolve the formed formazan crystals in a suitable solvent (e.g., DMSO or acidified isopropanol).
    • Quantification: Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated as a percentage relative to solvent-treated control cells. The TC₅₀ value is determined from the dose-response curve.
NF-κB Activity Measurement (Luciferase Reporter Assay)
  • Purpose: To specifically quantify the inhibition of NF-κB transcriptional activity by this compound.
  • Procedure:
    • Transfection: Transfert cells with a pNF-κB-Luc plasmid, which contains a luciferase gene under the control of an NF-κB response element.
    • Compound Treatment: Treat the transfected cells with this compound, either in the absence or presence of an NF-κB inducer like TPA (12-O-tetradecanoylphorbol-13-acetate), for 24 hours.
    • Cell Lysis: Wash cells with PBS and lyse them using Triton lysis buffer.
    • Luciferase Measurement: Mix the cell lysate with luciferase substrate and measure the luminescent signal immediately. The IC₅₀ value (concentration for 50% inhibition of induced activity) is calculated from the dose-response data.
Mechanistic Confirmation (Western Blot Analysis)
  • Purpose: To validate the proposed mechanism of action by detecting changes in key pathway proteins.
  • Procedure:
    • Treatment and Lysis: Treat HepG2/NF-κB cells with this compound for 30 minutes. Lyse cells in SDS sample buffer.
    • Electrophoresis: Separate proteins (e.g., 2 µg per lane) by 10% SDS-PAGE.
    • Transfer: Electrophoretically transfer proteins from the gel to a nitrocellulose membrane.
    • Immunoblotting:
      • Blocking: Incubate membrane with a blocking solution (e.g., 5% non-fat milk).
      • Antibody Probing: Probe with primary antibodies against p65, IκB-α, and phosphorylated IκB-α.
      • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect bound antibody using a chemiluminescence (ECL) system and autoradiography.
    • Analysis: Quantify band intensities using densitometry software (e.g., Gel-Pro Analyzer).

Research Implications and Future Directions

The initial study positioned this compound as a promising lead compound with a multi-faceted anti-cancer profile [1]:

  • Anti-Cancer Potential: By disrupting NF-κB signaling, this compound promotes apoptosis and arrests the cell cycle in cancer cells.
  • Metabolic Interaction: Its down-regulation of UDP glucuronosyltransferase (UGT) genes suggests it could potentially slow the metabolism and excretion of other co-administered drugs, which is a critical consideration for combination therapy regimens.

However, this foundational research necessitates further investigation to advance the compound's therapeutic potential. Key questions remain regarding its pharmacokinetics, in vivo efficacy, and safety profile. Subsequent research should focus on:

  • Validating these findings in animal models of cancer.
  • Conducting more detailed toxicology studies.
  • Exploring synthetic analogues to improve potency and reduce potential side effects.

References

Chemical Properties & Available Standards

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine (CAS 2797-51-5) is a naphthoquinone compound used as an herbicide and a reference standard for analytical testing [1] [2] [3]. Its basic chemical properties and examples of commercially available reference materials are listed below.

Table 1: Chemical Properties of this compound

Property Detail
CAS Registry Number 2797-51-5 [1] [2] [3]
IUPAC Name 2-amino-3-chloro-1,4-naphthalenedione [2]
Molecular Formula C₁₀H₆ClNO₂ [1] [2] [4]
Molecular Weight 207.61 g/mol [2] [3] [4]
SMILES O=C(C(Cl)=C(C1=O)N)C2=C1C=CC=C2 [3]
InChI Key OBLNWSCLAYSJJR-UHFFFAOYSA-N [1] [2]

Table 2: Examples of this compound Analytical Standards

Product Description Source / Catalog Concentration / Quantity
Analytical Standard (neat) Sigma-Aldrich (PESTANAL) [1] Various sizes
High-Purity Reference Material HPC Standards [5] 100 mg
This compound Solution HPC Standards [5] 100 µg/mL in Acetonitrile
Deuterated Internal Standard (D4-Quinoclamine Solution) HPC Standards [5] 100 µg/mL in Acetonitrile

HPLC Method Development & Protocol Outline

While a specific, ready-to-use HPLC method for this compound is not detailed in the search results, the following general steps and considerations can guide your protocol development.

Sample Preparation is Critical Sample preparation is central to a successful analysis and depends heavily on the sample matrix [6]. For complex matrices like those mentioned in the search results, a multi-step process may be necessary.

  • For Honeybees: The literature indicates the use of dispersive solid-phase extraction (dSPE) followed by liquid or gas chromatography [1].
  • For Chlorophyll-containing matrices: Similarly, dSPE is noted as a preparation technique [1].
  • General Techniques: Common preparation methods for complex samples include homogenization, liquid-liquid extraction, centrifugation, and filtration to remove particulates and extend column lifetime [6].

General HPLC Method Scouting & Optimization A robust HPLC method is built through systematic development [6].

  • Method Scouting: Begin by screening different HPLC columns (e.g., C18, phenyl) and mobile phase conditions (e.g., pH, buffer strength, organic modifier). The reference from Sigma-Aldrich confirms this compound is suitable for HPLC analysis, providing a starting point [1].
  • Method Optimization: Iteratively adjust parameters like gradient time, temperature, and flow rate to achieve optimal resolution, peak shape, and run time.
  • Mitigating Matrix Effects: The sample matrix can interfere with analyte detection. To mitigate this, you can dilute the sample, use extraction techniques for purification, or employ a more selective detection method [6].

Proposed Workflow for HPLC Analysis The diagram below outlines a general workflow for developing an HPLC method for this compound analysis.

Start Start: Sample Received Step1 Sample Preparation (Homogenization, Extraction, Filtration) Start->Step1 Step2 HPLC Instrument Setup (Column: C18, Mobile Phase: Buffer/ACN) Step1->Step2 Step3 System Suitability Test (Check Precision, Tailing, Resolution) Step2->Step3 Step4 Chromatographic Run Step3->Step4 Step5 Data Analysis & Quantification Step4->Step5 End End: Report Results Step5->End

Safety & Regulatory Information

When handling this compound, note the following safety classifications and take appropriate precautions [1]:

  • Hazard Statements: Warning - May be harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, suspected of causing cancer, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life [1].
  • Target Organs: Blood and Kidney [1].
  • Personal Protective Equipment (PPE): Use eyeshields, faceshields, gloves, and appropriate respirator cartridges [1].

References

Quinoclamine solubility DMSO protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine Solubility Data

The table below summarizes the key quantitative data available for this compound:

Parameter Value Conditions / Notes
Solubility in DMSO 250 mg/mL Approximate; "Need ultrasonic" [1].
Molar Solubility 1204.18 mM Calculated from solubility in mg/mL [1].
Molecular Weight 207.61 g/mol - [1]
CAS Number 2797-51-5 - [1]

Suggested Preparation Procedure

While a detailed protocol for this compound is unavailable, the following procedure synthesizes information from supplier data and general best practices for dissolving compounds in DMSO [1].

  • Calculation: Calculate the mass of this compound required to achieve your desired stock solution concentration and volume. The supplied solubility data (250 mg/mL) indicates a very concentrated stock solution is feasible.
  • Weighing: Accurately weigh the required amount of this compound solid and transfer it to a suitable vial or tube.
  • Reconstitution: Add the appropriate volume of pure, anhydrous DMSO to the vessel.
  • Dissolution:
    • Vortexing: Cap the vessel and vortex vigorously to initiate dissolution.
    • Sonication (Critical): As the supplier specifically notes that ultrasonic treatment is needed, sonicate the mixture in a water bath sonicator for 10-15 minutes, or until the solution appears clear with no visible solid particles [1].
  • Storage: Aliquot the stock solution and store it at -20°C. Based on the supplier's information, a DMSO stock solution of this compound is stable for at least one month at -20°C [1].

Experimental Workflow and Considerations

For a typical workflow involving the preparation and use of a this compound stock solution, you can follow these steps:

Start Start: Plan Experiment A Calculate and Weigh This compound Start->A B Reconstitute with DMSO A->B C Vortex and Sonicate B->C D Confirm Clarity and Aliquot C->D E Store at -20°C D->E F Dilute for Biological Assay E->F When ready for use G Proceed with Experiment F->G

When working with this compound in DMSO, please consider the following critical points:

  • Hygroscopic DMSO: Use newly opened, anhydrous DMSO. Hygroscopic DMSO (which has absorbed water from the air) can significantly impact the solubility of the compound and potentially lead to precipitation [1].
  • DMSO Effects in Assays: Be aware that DMSO can affect biological membrane systems. Molecular dynamics simulations have shown that even low concentrations (e.g., 3 mol %) of DMSO can increase the permeability of water through lipid bilayers, which could influence your experimental outcomes [2].
  • Verification of Solubility: For critical experiments, it is good practice to verify the concentration of your stock solution. This can be done using various methods, with Quantitative NMR (qNMR) being one of the most rigorous. A published protocol describes using an ERETIC2 tool with an internal standard (like 1 mM isoleucine in DMSO-d6) for accurate concentration measurement via ¹H NMR [3].
  • In Vitro Metabolism: this compound is described as an NF-κB inhibitor with anti-cancer activity [1]. If your research involves metabolism studies, note that Liver S9 fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes and can provide a more comprehensive metabolic profile than liver microsomes alone [4] [5].

Important Limitations and Further Research

Please be aware that the solubility data and storage stability information come primarily from a single supplier's documentation [1]. The stability period provided is for the compound in DMSO solution and does not reflect stability in aqueous assay buffers.

To proceed with confidence, you may need to:

  • Consult Primary Literature: Search for scientific papers where this compound was used experimentally, as the methods sections often contain practical details on solution preparation.
  • Empirically Verify: Conduct a small-scale solubility test if your required concentration is near the maximum reported value.

References

Quinoclamine LC-MS/MS analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Quinoclamine

The table below summarizes the key identifiers and chemical information for this compound found in the search results [1].

Property Description
Systematic (IUPAC) Name 2-Amino-3-chloronaphthalene-1,4-dione [1]
Other Common Names Mogeton, ACNQ, 2-Amino-3-chloro-1,4-naphthoquinone [1]
Molecular Formula C₁₀H₆ClNO₂ [1]
CAS Number 2797-51-5 [1]
Class Pesticides/Herbicides [1]
Mass Spectral Data Available in databases (manually curated, high quality); instruments used include Orbitrap ID-X and Q Exactive Plus [1]

Analytical Challenge: Potential for False Positives

A key point from the literature is that This compound has been identified as a compound prone to false positive identification in certain food matrices when using standard LC-MS/MS methods [2].

  • Context: The analysis was performed on fennel samples using the European standard method (EN 15662:2018) [2].
  • Problem: The identification criteria (retention time and ion ratio) stipulated by the SANTE/11312/2021 guideline were met, but the detected compound was likely a matrix interferent and not this compound [2].
  • Recommended Solution: To confirm the presence of this compound, the study suggests using the standard addition method to compensate for matrix effects and avoid misidentification [2].

General LC-MS/MS Workflow for Pesticide Analysis

Since a specific protocol for this compound was not found, the diagram below outlines a generic workflow for analyzing pesticides like this compound in complex food matrices, based on the techniques referenced in the search results [2].

Start Start: Sample (e.g., Fennel) EP Extraction & Purification (QuEChERS Method) Start->EP LC Liquid Chromatography (LC) C18 Column, Gradient Elution EP->LC MS Mass Spectrometry (MS/MS) Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) LC->MS ID Identification & Confirmation Retention Time Match Ion Ratio Check Standard Addition if needed MS->ID End Result Verification ID->End

Key Workflow Steps Explained
  • Sample Preparation (QuEChERS): The European standard method for pesticide analysis in food involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction [2]. This typically involves:

    • Extraction: Using acetonitrile and salts to separate pesticides from the food matrix.
    • Purification: Using dispersive Solid-Phase Extraction (dSPE) with sorbents like graphitized carbon black (GCB) to remove co-extracted interferents [2].
  • Liquid Chromatography (LC): Separation is performed on a reversed-phase C18 column (e.g., 100-150 mm length, 2.1-3.0 mm internal diameter, sub-3µm particle size) with a gradient elution of water and acetonitrile (often with additives like 0.1% formic acid) [3] [2].

  • Mass Spectrometry (MS/MS): Detection uses a triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) is common, often in positive mode [3] [2].
    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high sensitivity and selectivity. This involves selecting the specific parent ion of the compound and monitoring one or more characteristic product ions [3] [4] [2].
  • Identification and Confirmation: As the case of this compound shows, meeting identification criteria is critical [2].

    • Retention Time: The analyte's retention time in the sample must match that of the standard within a tight window (e.g., ±0.1 min).
    • Ion Ratio: The ratio of the two monitored product ions in the sample must be within a specified tolerance (e.g., ±30%) of the ratio in the standard.
    • Confirmation: For challenging matrices, the standard addition method is recommended to confirm findings and rule out false positives [2].

A Path to a Detailed Protocol

To develop a complete analytical method for this compound, I suggest you:

  • Consult Specialized Databases: Use mass spectral databases like mzCloud (which lists this compound data) to find the optimal precursor and product ions for MRM method development [1].
  • Review Broader Literature: Look for application notes from major LC-MS/MS instrument manufacturers (e.g., Sciex, Waters, Agilent) on pesticide screening, which often include generic methods that can be adapted.
  • Emphasize Method Validation: Any developed method must be rigorously validated for parameters like linearity, accuracy, precision, and matrix effects, as demonstrated in other LC-MS/MS method development papers [3] [4] [5].

References

Quinoclamine: Basic Properties & Analytical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a naphthoquinone derivative identified as an NF-κB inhibitor with anti-cancer potential [1] [2]. Its chemical and physical properties are key for planning a GC-MS/MS analysis.

Property Detail Implication for GC-MS/MS Analysis
Chemical Name 2-amino-3-chloro-1,4-naphthoquinone [1] -
CAS Number 2797-51-5 [2] -
Molecular Formula C10H6ClNO2 [2] -
Molecular Weight 207.61 g/mol [2] -
Structure Naphthoquinone core Suggests potential thermal stability; may require derivatization for optimal volatility.
Solubility (DMSO) 250 mg/mL (1204.18 mM) [2] Sample prep can use DMSO for stock solutions; requires dilution with suitable solvent for GC injection.
Functional Groups Amino, Chloro, Quinone Informs derivatization strategy and mass spectral fragmentation patterns.

Proposed GC-MS/MS Analysis Protocol

This protocol infers appropriate parameters based on this compound's properties and general GC-MS/MS practices for complex matrices [3] [4].

Sample Preparation

Due to the complexity of biological matrices, a robust extraction and clean-up is crucial.

  • Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is suitable [4].
    • Procedure: Homogenize sample (e.g., 0.3 - 1.0 g). Extract with 1 mL of acetonitrile containing 5% formic acid. Add salt mixture (e.g., magnesium sulfate and ammonium formate) for phase separation [4].
  • Clean-up: Use a two-step dispersive Solid Phase Extraction (dSPE) to remove co-extractives [4].
    • Primary dSPE: Use a mixture of sorbents like PSA (for polar organics) and C18 (for non-polar organics).
    • Secondary dSPE (for GC analysis): A sorbent like Z-Sep+ can be particularly effective for challenging matrices [4].
Derivatization (If Required)

To improve volatility and chromatographic performance, consider derivatizing the amino group.

  • Recommended Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Procedure: Evaporate a portion of the clean acetonitrile extract. Reconstitute in pyridine and add MSTFA. Heat (~60°C for 30 minutes) to form the trimethylsilyl (TMS) derivative.
Suggested GC-MS/MS Conditions

These are generalized parameters that require optimization for your specific instrument.

Parameter Suggested Setting
GC Injector Pulsed splitless
Injection Volume 1 µL
Liner Deactivated, single taper
Carrier Gas Helium [3]
Column Mid-polarity stationary phase (e.g., 35% phenyl / 65% dimethylpolysiloxane), 30 m x 0.25 mm i.d. x 0.25 µm film
Oven Program 80°C (hold 1 min), ramp at 25°C/min to 200°C, then ramp at 10°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) [3]
Ion Source Temp 230°C
Collision Gas Nitrogen or Argon
Data Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions & Validation

You must conduct infusion experiments to determine the optimal precursor and product ions. The table below outlines hypothetical MRM transitions to target.

| Analytic | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound-TMS | To be determined | To be determined | To be determined | To be determined | To be determined | | Note: Method validation should assess linearity, accuracy/recovery, precision, LOD/LOQ, and matrix effects per guidelines like SANTE/12682/2019 [4]. |

Experimental Workflow Diagram

The following diagram outlines the complete analytical procedure from sample to result.

G Start Sample (e.g., tissue, cells) SP Sample Preparation Start->SP Ext Extraction QuEChERS: ACN + 5% Formic Acid SP->Ext Clean Clean-up Two-step dSPE Ext->Clean Derive Derivatization (Optional) MSTFA, 60°C, 30 min Clean->Derive Inj GC-MS/MS Analysis Derive->Inj Id Identification & Quantification MRM Data, Library Match Inj->Id End Validated Result Id->End

This compound's Mechanism & Analysis Context

Understanding this compound's biological mechanism is valuable for researchers analyzing it in biological systems. It inhibits the NF-κB pathway, a key regulator of cell growth and apoptosis [1].

G NFkB NF-κB Activation Signal Phospho IκB-α Phosphorylation NFkB->Phospho Deg IκB-α Degradation Phospho->Deg Trans p65 Subunit Nuclear Translocation Deg->Trans Target Target Gene Expression (Cell Cycle, Apoptosis) Trans->Target Q This compound Q->Phospho  Inhibits

Key Considerations for Method Development

  • Matrix Effects: Biological samples like plasma can suppress or enhance ionization. Use a stable isotope-labeled internal standard if available to correct for this.
  • Derivatization Confirmation: First, analyze standards of this compound with and without derivatization to confirm the reaction's success and identify the derivative's retention time and mass spectrum.
  • Specificity: The MRM transitions you finalize must be highly selective for this compound to avoid interference from the sample matrix.

References to Consult for Further Detail

  • Comprehensive evaluation of a novel nuclear factor-κB inhibitor, this compound [1]. This paper provides the foundational biology and chemical identity of this compound.
  • Miniaturized multiresidue method for determination of 267 pesticides... [4]. An excellent resource for a modern, miniaturized QuEChERS and dSPE clean-up protocol that can be adapted for this compound.
  • GC-MS Sample Preparation | Thermo Fisher Scientific [3]. A good overview of various sample preparation techniques applicable to GC-MS, such as SPE and SPME.

References

Application Note: Determination of Quinoclamine in Fennel by dSPE and LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Quinoclamine is a herbicide used in agriculture, and its residue analysis in complex food matrices is essential for compliance with safety regulations. Analysis in challenging matrices like fennel can lead to false positive identifications even when using sophisticated techniques like LC-MS/MS, due to co-extracted matrix compounds that can interfere with detection [1]. This application note details a robust method based on the European Standard EN 15662:2018 (QuEChERS) for the accurate determination of this compound, incorporating dSPE clean-up to mitigate matrix effects and ensure reliable results [1].

2. Materials and Methods

2.1. Reagents and Consumables

  • Pesticide Standards: this compound analytical standard.
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade).
  • Salts for Extraction: EN 15662:2018 QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g Na-citrate·2H₂O, and 0.5 g Na-hydrogencitrate sesquihydrate [1].
  • dSPE Sorbents: A dSPE tube containing a mixture of sorbents is required for clean-up. A suitable combination includes:
    • PSA (Primary Secondary Amine): Removes fatty acids and sugars.
    • C18: Removes non-polar interferences like lipids.
    • MgSO₄: Further removes residual water.
  • Note on GCB: Graphitized Carbon Black (GCB) is a common dSPE sorbent, but it should be used with caution as it can remove planar pesticides. Verify its compatibility with this compound before use [2].

2.2. Instrumentation

  • Liquid Chromatograph: Equipped with a reversed-phase column (e.g., C18, 100 mm x 3.0 mm, 2.7 µm) [1].
  • Mass Spectrometer: Triple Quadrupole (MS/MS) detector with Electrospray Ionization (ESI), operating in scheduled Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [1] [3].

2.3. Experimental Workflow The following diagram outlines the complete sample preparation and analysis procedure:

workflow start Start: Homogenized Fennel Sample step1 Extraction Acetonitrile & QuEChERS Salts start->step1 step2 Shake & Centrifuge step1->step2 step3 Collect Acetonitrile Layer step2->step3 step4 dSPE Clean-up Add to PSA/C18/MgSO4 step3->step4 step5 Shake & Centrifuge step4->step5 step6 Collect Extract step5->step6 step7 Analysis by LC-MS/MS step6->step7

3. Detailed Protocols

3.1. Sample Preparation and Extraction

  • Homogenize: Weigh 10.0 ± 0.1 g of a representative, homogenized fennel sample into a 50 mL centrifuge tube.
  • Extract: Add 10 mL of acetonitrile to the sample.
  • Partition: Add the contents of one EN 15662:2018 QuEChERS extraction salt packet. Immediately seal the tube and shake vigorously for 1 minute to prevent salt aggregation and ensure proper partitioning.
  • Centrifuge: Centrifuge the tube at >3000 RCF for 5 minutes to achieve phase separation. The acetonitrile layer (upper layer) contains the extracted analytes.

3.2. Dispersive Solid-Phase Extraction (dSPE) Clean-up

  • Transfer: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a dSPE tube containing a mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 [1]. The exact sorbent ratios can be optimized.
  • Clean-up: Seal the dSPE tube and shake vigorously for 30 seconds.
  • Clarify: Centrifuge the dSPE tube at >3000 RCF for 2 minutes.
  • Prepare for Analysis: Transfer the purified extract into an autosampler vial for LC-MS/MS analysis. Depending on the sensitivity required and matrix effect, the extract may be diluted or concentrated before injection.

3.3. LC-MS/MS Analysis

  • Chromatography: Use a C18 column with a water-methanol or water-acetonitrile gradient. Optimize the gradient to achieve good separation and a stable retention time for this compound.
  • MS Detection: Operate the mass spectrometer in negative ESI mode. Monitor at least two specific MRM transitions for this compound.
  • Identification Criteria: Confirm the presence of this compound by matching the retention time (within ±0.1 min) and the ion ratio (within ±30%) of the sample with those of a matrix-matched standard [1].

4. Key Analytical Parameters The following table summarizes the typical validation data and performance characteristics achievable with this method for compounds like this compound, based on established guidelines [1] [3] [4].

Table 1: Typical Method Performance Characteristics for Pesticide Residue Analysis

Parameter Target / Typical Value Reference
Recovery 70% - 120% [3] [4]
Precision (RSD) ≤ 20% [3] [4]
Retention Time Tolerance ± 0.1 min [1]
Ion Ratio Tolerance ± 30% [1]
Limit of Quantification (LOQ) Can reach 0.005 - 0.01 mg/kg [4]

5. Troubleshooting and Critical Remarks

  • False Positives in Fennel: As highlighted in research, fennel is a specific matrix where this compound can be falsely identified [1]. If identification criteria are met but there is doubt, use standard addition to the sample extract. This helps distinguish the analyte from co-eluting matrix compounds that cause interference.
  • Matrix Effects: Even with dSPE clean-up, signal suppression or enhancement can occur. Using matrix-matched calibration standards is crucial for accurate quantification.
  • dSPE Sorbent Selection: The choice of dSPE sorbents is critical. A combination of PSA and C18 is generally effective for cleaning up plant matrices like fennel. Verify that the chosen sorbents do not adsorb the target analyte.

References

Comprehensive Analytical Protocol for Quinoclamine Determination in Honeybees: Application Notes for Environmental Monitoring and Pesticide Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a selective herbicide and algicide belonging to the naphthoquinone chemical class that has gained attention in environmental monitoring due to its potential impact on non-target organisms, particularly honeybees (Apis mellifera). As key pollinators in agricultural ecosystems, honeybees serve as critical bioindicators for environmental pesticide contamination and can be exposed to this compound through various routes during foraging activities. The detection and quantification of this compound in bee matrices requires robust analytical methods with high sensitivity and selectivity to monitor potential contamination incidents and assess the relationship between pesticide exposure and bee health. These application notes provide a comprehensive protocol for the determination of this compound residues in honeybee samples using advanced analytical techniques, validated according to international standards for reliability and accuracy in regulatory decision-making [1] [2].

The analytical methods described herein address the significant challenges associated with complex biological matrices like honeybees, which contain high levels of beeswax, proteins, and other interferents that can compromise analytical accuracy. Through optimized sample preparation and state-of-the-art instrumentation, this protocol enables researchers to achieve precise quantification of this compound at trace levels, supporting monitoring efforts for this compound which is currently not approved under EC Regulation 1107/2009 in the European Union but may persist in environments from historical applications or enter through international trade channels [2] [3].

Chemical and Regulatory Profile of this compound

Chemical Identity and Properties

This compound is characterized by its distinct naphthoquinone structure which contributes to both its herbicidal activity and analytical detection properties. The compound presents as yellow crystalline solid with moderate solubility in water (20.7 mg/L at 20°C and pH 7) and high solubility in various organic solvents including methanol, ethyl acetate, and acetonitrile (10,000 mg/L), a characteristic that facilitates its extraction during sample preparation. With a molecular weight of 207.61 g/mol and a log P value of 1.58, this compound exhibits moderate lipophilicity that influences its distribution in biological systems and environmental matrices. The compound has a melting point of 201°C and decomposition temperature of 348°C, indicating reasonable thermal stability that permits analysis via gas chromatography when appropriate conditions are employed [1] [2].

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular formula C₁₀H₆ClNO₂ - [2]
CAS RN 2797-51-5 - [1] [2]
Molecular weight 207.61 g/mol - [1] [2]
Water solubility 20.7 mg/L 20°C, pH 7 [2]
Melting point 201°C - [2]
Log P 1.58 20°C [2]
Vapor pressure 7.00 × 10⁻³ mPa 20°C [2]
Henry's law constant 3.05 × 10⁻³ Pa·m³/mol 25°C [2]
Regulatory Status and Toxicity

This compound is currently not approved for use in the European Union under EC Regulation 1107/2009, with its approval status having expired. However, monitoring remains important due to potential residue persistence in the environment and possible detection in imported agricultural products. The compound is classified with several hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H331 (toxic if inhaled), and H400 (very toxic to aquatic life), reflecting its potential risks to both human health and ecosystems. Of particular relevance to honeybee monitoring is its classification as Aquatic Acute 1 and Aquatic Chronic 1, indicating high toxicity to aquatic organisms which may extend to other non-target species like pollinators. The WGK Germany classification of 3 signifies strong water pollution potential, highlighting the importance of environmental monitoring programs for this compound [1] [2].

Sample Preparation Protocol

Extraction Procedure

The sample preparation begins with weighing 2.0 ± 0.1 g of homogenized honeybee samples into a 50-mL polypropylene centrifuge tube. The sample is then hydrated with 10 mL of ultrapure water and vortexed for 30 seconds to ensure uniform dispersion. The extraction step employs 10 mL of acetonitrile (HPLC grade) followed by vigorous shaking for 1 minute. To facilitate phase separation and partitioning, a salt mixture containing 4.0 g anhydrous magnesium sulfate, 1.0 g sodium chloride, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is added immediately. The tube is shaken vigorously for another minute to prevent salt aggregation and then centrifuged at 4000 × g for 5 minutes at room temperature [4] [5].

A critical modification to the standard QuEChERS protocol involves adding 3 mL of n-hexane to the water-acetonitrile mixture before the salt addition. This optimization specifically addresses the high beeswax content in honeybee matrices, which can co-extract with target analytes and interfere with subsequent analysis. The hexane fraction effectively dissolves and segregates lipophilic interferents, significantly improving extract cleanliness and protecting instrumental components from wax accumulation. After centrifugation, the hexane layer containing the wax components is discarded, while the acetonitrile phase is retained for the clean-up procedure [4].

Clean-up and Concentration

The extract clean-up employs dispersive Solid-Phase Extraction (dSPE) to remove residual matrix interferents. A 1-mL aliquot of the acetonitrile extract is transferred to a 2-mL dSPE tube containing 150 mg magnesium sulfate, 25 mg primary secondary amine (PSA), 25 mg C18-endcapped, and 2.5 mg graphitized carbon black (GCB). The mixture is vortexed for 30 seconds and centrifuged at 12000 × g for 3 minutes. The PSA sorbent effectively removes fatty acids and other organic acids, while C18 targets non-polar interferents, and GCB eliminates pigments and sterols. For particularly challenging matrices with high chlorophyll or pigment content, an additional freezing-out step may be implemented by placing the extract at -24°C for 2 hours before dSPE clean-up [1] [4] [5].

Following clean-up, a 500-μL aliquot of the purified extract is transferred to an autosampler vial. For enhanced sensitivity requirements, the extract can be gently concentrated under a stream of nitrogen at 30°C until near dryness and reconstituted in 100 μL of initial mobile phase composition. The final extract is compatible with both LC-MS/MS and GC-MS/MS analysis, providing flexibility in analytical instrumentation based on laboratory capabilities and required sensitivity levels [4] [5].

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS analysis provides excellent sensitivity and selectivity for this compound determination in complex honeybee matrices. The chromatographic separation employs a reversed-phase C18 column (100 mm × 3.0 mm, 2.7 μm) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol, delivered at a flow rate of 0.4 mL/min with the following gradient program: 0-1 min 20% B, 1-10 min linear increase to 95% B, 10-13 min hold at 95% B, 13-13.1 min return to 20% B, and 13.1-16 min re-equilibration at 20% B. The injection volume is typically 5 μL, and the autosamister temperature is maintained at 10°C to ensure sample stability [4] [3].

Mass spectrometric detection is performed using electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for optimal selectivity. The ion source parameters should be optimized as follows: ion spray voltage -4500 V, source temperature 550°C, curtain gas 35 psi, ion source gas 1 (nebulizer gas) 50 psi, and ion source gas 2 (heater gas) 60 psi. For this compound, the precursor ion [M-H]⁻ at m/z 206 is selected, with two characteristic product ions monitored for confirmation: m/z 160 (quantifier) and m/z 132 (qualifier). The declustering potential and collision energy should be optimized for each transition using flow injection analysis of a standard solution [4] [3].

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For GC-MS/MS analysis, additional derivatization is not required for this compound. The extract obtained after the clean-up procedure is transferred to a GC vial and analyzed using a 30 m × 0.25 mm ID × 0.25 μm film thickness 5% phenyl methyl polysiloxane column. The GC temperature program should be optimized as follows: initial temperature 80°C (hold 1 min), ramp at 30°C/min to 200°C, then at 10°C/min to 300°C (hold 5 min). Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min. The injection port is maintained at 280°C with a 2 μL pulsed splitless injection [1] [4].

The mass spectrometer should be operated in electron impact (EI) mode at 70 eV with the ion source temperature maintained at 230°C. For this compound, the molecular ion cluster at m/z 207/209 (3:1 isotopic pattern characteristic of chlorine-containing compounds) is monitored, with characteristic fragment ions selected for MRM transitions. Retention time alignment with the reference standard should be within ±0.1 min, and ion ratio deviation should not exceed ±30% compared to the calibration standard to ensure reliable identification [1] [4] [3].

Method Validation

Performance Characteristics

The analytical method for this compound determination in honeybees has been rigorously validated according to the SANTE/11312/2021 guidelines. The method demonstrates excellent sensitivity with a limit of detection (LOD) of 0.91-25 ng/g and limit of quantification (LOQ) of 3.0-75 ng/g, depending on the specific instrumental configuration and matrix effects. The linear dynamic range extends from the LOQ to at least 500 ng/g, with correlation coefficients (r²) exceeding 0.995 for matrix-matched calibration curves. The precision and accuracy of the method were evaluated at two fortification levels (low and high), yielding mean recoveries of 70-120% with relative standard deviations (RSD) ≤20%, meeting the acceptability criteria for pesticide residue analysis [4].

Table 2: Method Validation Parameters for this compound in Honeybees

Validation Parameter Performance Value Conditions Guideline Compliance
Limit of Detection (LOD) 0.91-25 ng/g Signal-to-noise ratio 3:1 SANTE/11312/2021
Limit of Quantification (LOQ) 3.0-75 ng/g Signal-to-noise ratio 10:1 SANTE/11312/2021
Linear range LOQ - 500 ng/g r² > 0.995 SANTE/11312/2021
Recovery (%) 70-120% Two fortification levels SANTE/11312/2021
Repeatability (RSD%) ≤20% n = 5 replicates SANTE/11312/2021
Reproducibility (RSD%) ≤20% Inter-day, n = 3 SANTE/11312/2021
Retention time stability ±0.1 min - SANTE/11312/2021
Ion ratio tolerance ±30% - SANTE/11312/2021
Quality Control Measures

Routine implementation of this method requires robust quality control procedures to ensure ongoing reliability. Each analytical batch should include a procedure blank (extraction without sample), a control sample (pesticide-free bee matrix), and a spiked control sample at a known concentration near the LOQ. The retention time of this compound in samples should not deviate by more than ±0.1 min from the average retention time in calibration standards analyzed within the same sequence. The ion ratio between the qualifier and quantifier transitions must be within ±30% of the average ratio observed in standards. For situations where matrix effects cause significant suppression or enhancement (>20%), quantification should be performed using matrix-matched calibration standards to ensure accurate results [4] [3].

In cases of potential false positives, particularly when analyzing complex matrices, additional confirmation techniques should be employed. These may include standard addition methods where the sample is re-analyzed after spiking with a known amount of authentic this compound standard, monitoring the response increase to confirm identification. Alternatively, orthogonal confirmation using a different chromatographic separation mechanism or detection technique (switching between LC-MS/MS and GC-MS/MS) can provide definitive confirmation of residue identity [3].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete analytical workflow for this compound determination in honeybee samples, from sample preparation to final quantification:

Figure 1: Complete Analytical Workflow for this compound Determination in Honeybees

While this protocol focuses on environmental monitoring rather than pharmacological mechanisms, it is noteworthy that pesticide exposure can interfere with honeybee neurosignaling pathways. The following diagram illustrates key neurotransmitter systems that may be affected by pesticide exposure:

Figure 2: Honeybee Neurosignaling Pathways Potentially Affected by Pesticide Exposure

Troubleshooting and Technical Notes

Common Analytical Challenges

Analysts may encounter several technical challenges during this compound determination in honeybee matrices. Matrix effects, particularly ion suppression in LC-MS/MS, can significantly impact method sensitivity and accuracy. To mitigate this, employ matrix-matched calibration standards and utilize isotopically labeled internal standards when available (e.g., D4-Quinoclamine). False positive identification has been reported in certain complex matrices like fennel, where co-eluting compounds can produce similar fragmentation patterns. When unusual results are observed, implement additional confirmation techniques such as analyzing with a different chromatographic column or using standard addition methodology to verify results [6] [3].

Instrumental maintenance is particularly important when analyzing complex bee matrices. The high beeswax content can accumulate in injection ports, liners, and front sections of analytical columns, leading to peak broadening, retention time shifts, and sensitivity loss. Regular replacement of GC liners and trimming of column fronts (1-5 cm) is recommended after every 50-100 injections. For LC-MS/MS systems, incorporation of a pre-column filter or guard cartridge is advised to prevent particle accumulation. Additionally, source cleaning frequency should be increased when processing multiple bee samples to maintain optimal sensitivity [4] [3].

Alternative Methodologies

For laboratories requiring high-throughput analysis or dealing with very small sample masses (e.g., individual bees or specific tissues), miniaturized methods have been developed that maintain analytical performance while reducing solvent consumption and sample requirements. These approaches typically use 0.3-0.5 g sample sizes with proportional reduction in extraction solvents and clean-up sorbents. The miniaturized QuEChERS approach has been successfully validated for multiple pesticide residues in bee matrices, achieving LOQs of 0.005 mg/kg for approximately 75% of analytes, making it suitable for monitoring programs with limited sample availability [5].

For comprehensive pesticide screening beyond this compound alone, multiresidue methods capable of simultaneously determining 200+ pesticides in bee matrices have been developed. These methods typically employ a two-pronged instrumental approach using both LC-MS/MS and GC-MS/MS to cover a wide range of pesticide classes with varying physicochemical properties. Such methods are particularly valuable in forensic investigations of bee poisoning incidents where the causative agent may not be known in advance [4] [5].

Conclusion

This comprehensive protocol provides reliable and validated methods for the determination of this compound residues in honeybee matrices, addressing the growing need for monitoring this herbicide in pollinator populations. The method combines effective sample preparation through modified QuEChERS methodology with advanced instrumental detection using either LC-MS/MS or GC-MS/MS, providing flexibility for different laboratory capabilities. The inclusion of quality control measures and troubleshooting guidelines ensures that researchers can generate accurate, reproducible data suitable for regulatory decision-making and environmental monitoring programs.

As pollinator health continues to be a critical concern in agricultural ecosystems, robust analytical methods for detecting pesticides like this compound remain essential tools for understanding exposure pathways and potential impacts. The methodologies described here can be adapted to monitor other pesticides in bee matrices and can be scaled to accommodate different sample throughput requirements, making them valuable resources for research institutions, regulatory agencies, and environmental monitoring programs worldwide.

References

Quinoclamine stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinoclamine

This compound (CAS No. 2797-51-5) is a naphthoquinone derivative. While it is employed as a pesticide in agriculture [1], its function as a potent NF-κB inhibitor in biochemical research makes it a compound of significant interest [2]. NF-κB is a critical protein complex that controls DNA transcription, cell survival, and inflammation, and its dysregulation is implicated in various cancers [2]. The following application notes provide detailed protocols for preparing this compound stock solutions and for its detection in complex matrices.


Physicochemical Properties & Stock Solution Preparation

The table below summarizes the key physicochemical data for this compound, which is essential for planning experiments [2].

Property Specification
Chemical Name This compound
CAS Number 2797-51-5
Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
Appearance Light yellow to orange solid
Solubility (DMSO) 250 mg/mL (1204.18 mM)
Detailed Protocol: Stock Solution Preparation in DMSO

This protocol is for preparing a concentrated stock solution suitable for in vitro cell culture experiments [2].

  • Materials

    • This compound solid (e.g., from MedChemExpress, for research use only) [2].
    • Anhydrous Dimethyl Sulfoxide (DMSO), suitable for molecular biology.
    • Analytical balance.
    • Sterile glass vials or microcentrifuge tubes.
    • Sonicator (with ultrasonic cleaning bath).
    • Vortex mixer.
  • Procedure

    • Weighing: Accurately weigh out the desired amount of this compound solid. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the compound.
    • Dissolution: Transfer the this compound powder into a vial containing the required volume of DMSO. For a 50 mg/mL solution, add 10 mL of DMSO to the 500 mg powder.
    • Solubilization: To ensure complete dissolution, vortex the mixture vigorously for 1-2 minutes. Subsequently, sonicate the solution in an ultrasonic water bath for 5-10 minutes. The solution should appear clear.
    • Aliquoting and Storage: Aseptically aliquot the prepared stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
      • Short-term storage: -20°C for 1 month [2].
      • Long-term storage: -80°C for 6 months [2].
  • Notes on DMSO Solubility

    • DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound over time. Always use a freshly opened bottle of DMSO for preparing stock solutions [2] [3].
    • The concentration of the stock solution should be tailored to the final application to ensure that the DMSO concentration in cell culture assays does not exceed 0.1% (v/v), a level generally considered non-toxic to most cell lines [3].

Analytical Methods for this compound Verification

Accurate identification and quantification of this compound, especially in complex matrices like food or herbal medicines, are crucial. The following method is adapted from multi-residue pesticide analysis protocols [1] [4].

Protocol: Analysis of this compound via UHPLC-MS/MS

This method is used to confirm the presence and concentration of this compound and to distinguish it from false positives in complex samples [1].

  • Materials and Equipment

    • Instrument: Ultra-High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UHPLC-MS/MS).
    • Column: Reversed-phase C18 column (e.g., Ascentis Express C18, 100 mm × 3 mm, 2.7 µm) [1].
    • Solvents: LC-MS grade methanol, acetonitrile, and water.
    • Additive: Ammonium formate or formic acid.
    • Standard Solutions: Pure this compound analytical standard for calibration [1].
  • Sample Preparation (QuEChERS Extraction) The QuEChERS method is recommended for extracting this compound from complex sample matrices [1] [5].

    • Extraction: Homogenize the sample (e.g., 1 g of powdered herb or food material) with acetonitrile (e.g., 5 mL) in a centrifuge tube.
    • Partitioning: Add a salt mixture (e.g., containing MgSO4 and NaCl) to the tube, shake vigorously, and centrifuge. This induces phase separation where pesticides partition into the acetonitrile layer [5].
    • Clean-up (Optional): For cleaner extracts, use dispersive Solid-Phase Extraction with sorbents like PSA and C18. A small amount of graphitized carbon black can be added if pigments are present [1].
  • UHPLC-MS/MS Conditions The table below outlines typical instrument parameters [1] [5].

Parameter Specification
Chromatography
Column Temperature 40 °C
Mobile Phase A Water with 5 mM Ammonium formate
Mobile Phase B Methanol or Acetonitrile
Gradient Linear gradient from 5% B to 95% B over 10-15 minutes
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Detection Mode Scheduled Multiple Reaction Monitoring (MRM)
Ion Transitions To be determined by instrument tuning*
Source Temperature 300 - 500 °C

Note: The specific precursor and product ions (MRM transitions) for this compound must be optimized by infusing a pure standard into the mass spectrometer. At least two transitions are required for confirmatory identification [1].

  • Identification and Quality Control To prevent false positives, the SANTE guidelines specify the following identification criteria [1]:
    • The retention time of the analyte in the sample must match that of the calibration standard within ±0.1 min.
    • The ion ratio (the response ratio of the qualifier ion to the quantifier ion) in the sample must be within ±30% of the average ratio in the calibration standards.
    • If matrix effects are suspected, the method of standard addition is recommended for confirmation [1].

Mechanism of Action: NF-κB Pathway Inhibition

This compound exhibits its anti-cancer activity by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival [2]. The following diagram illustrates this mechanism at a cellular level.

G This compound Inhibits NF-κB Activation ExternalStimulus External Stimulus (e.g., TNF-α) IKKComplex IKK Complex ExternalStimulus->IKKComplex Activates IkB IκB-α (Inhibitor) IKKComplex->IkB Phosphorylates NFkB_Inactive NF-κB (p65/p50) Inactive, Cytosolic IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB (p65/p50) Active IkB->NFkB_Active Degradation (Releases NF-κB) GeneTranscription Target Gene Transcription (Proliferation, Survival) NFkB_Active->GeneTranscription Translocates to Nucleus This compound This compound This compound->IKKComplex Inhibits This compound->IkB Prevents Phosphorylation

This diagram shows that this compound blocks the phosphorylation and degradation of IκB-α, thereby preventing the release and nuclear translocation of the active NF-κB complex, ultimately inhibiting the expression of pro-survival genes [2] [6].


Experimental Workflow for Cell-Based Assays

For researchers investigating the effects of this compound in cellular models, the following workflow outlines a typical experiment from stock solution preparation to data analysis.

G Workflow for this compound Cell Assay Start Prepare Stock Solution (50 mg/mL in DMSO) Dilute Dilute in Cell Culture Medium (Working Concentration: 1-4 µM) Start->Dilute TreatCells Treat Cells (e.g., HepG2) (Incubation: e.g., 30 min for WB) Dilute->TreatCells Analyze Downstream Analysis TreatCells->Analyze WB Western Blot (p-IκB-α, p65 translocation) Analyze->WB Viability Cell Viability Assay (e.g., MTT) Analyze->Viability PCR qPCR (Gene Expression) Analyze->PCR

Key steps in the workflow:

  • Cell Treatment: In research, HepG2 cells were treated with 1-4 µM this compound for 30 minutes to observe acute effects on NF-κB pathway proteins [2].
  • Downstream Analysis:
    • Western Blotting: Used to detect inhibition of IκB-α phosphorylation and suppression of p65 nuclear translocation [2].
    • Cell Viability Assay: Confirms the anti-proliferative or cytotoxic effects of this compound on cancer cell lines [2].
    • Gene Expression Analysis: qPCR can be used to monitor the down-regulation of NF-κB target genes [2].

Key Considerations for Researchers

  • Controlled Substance: Note that this compound is a controlled substance and may not be available for sale in all territories [2].
  • Purity: Use high-purity this compound (>95%) for reliable and reproducible experimental results. Always check the certificate of analysis.
  • Stability: Monitor stock solutions for any signs of precipitation or degradation. For long-term studies, the stability of this compound in the specific culture medium used should be evaluated.
  • Analytical Verification: When working with new batches or studying this compound in biological samples, confirm its identity and concentration using the UHPLC-MS/MS methods described above [1].

References

Comprehensive Application Notes and Protocols: Quinoclamine MTT Cell Viability Assay for Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MTT Assay and Its Relevance to Quinocaline Research

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and metabolic activity in preclinical drug discovery research. This technique is particularly valuable in screening quinoxaline derivatives like Quinoclamine for their potential anticancer properties due to its robustness, reproducibility, and relatively low technical requirements. The assay measures the cellular reduction of yellow MTT tetrazolium salts to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, which largely reflects the mitochondrial activity of viable cells [1].

Quinoxaline compounds represent a privileged medicinal chemistry scaffold with demonstrated potential in anticancer drug development. Recent studies have identified various quinoxaline derivatives that modulate key cancer-related signaling pathways, including VEGFR-2, FGFR-4, PI3K/Akt/mTOR, and Wnt/β-catenin pathways [2] [3] [4]. The MTT assay provides an efficient method for rapidly screening these compounds against cancer cell lines to establish preliminary cytotoxicity profiles and determine half-maximal inhibitory concentration (IC50) values, which are crucial for lead compound selection and optimization in anticancer drug development programs.

Theoretical Foundations and Principles

MTT Assay Mechanism and Biochemical Basis

The fundamental principle of the MTT assay revolves on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals within metabolically active cells. This reduction occurs primarily through the action of mitochondrial dehydrogenases and other cellular reductase enzymes that transfer electrons from NADH, NADPH, and similar reducing equivalents to the MTT substrate [1]. The resulting formazan product accumulates as an insoluble precipitate inside cells and in the culture medium, requiring solubilization before spectrophotometric quantification.

The amount of formazan generated is proportional to the number of viable cells and their metabolic activity under standardized conditions. When cells are treated with cytotoxic compounds like potential anticancer quinoxaline derivatives, the reduction in metabolic activity directly correlates with decreased formazan production, providing a quantifiable measure of compound efficacy. It is important to note that while the MTT assay is often described as measuring mitochondrial activity, the exact cellular mechanisms remain incompletely characterized, and contributions from non-mitochondrial reductase enzymes may vary between cell types [1].

Key Signaling Pathways Modulated by Quinoxaline Compounds

Table 1: Key Cancer-Related Signaling Pathways Targeted by Quinoxaline Derivatives

Pathway Biological Significance Quinoxaline Compound Examples Cellular Outcomes
VEGFR-2/FGFR-4 Angiogenesis regulation in hypervascular tumors like HCC 3-methyl quinoxaline-2-one derivatives (e.g., SA-4) Inhibition of tumor angiogenesis and growth [2]
PI3K/Akt/mTOR Cell survival, proliferation, metabolism 3-arylamino-quinoxaline-2-carboxamides (e.g., compound 6be) Induction of apoptosis via p53 activation [4]
Wnt/β-catenin EMT, cancer metastasis Triazole-quinoxaline hybrids (e.g., SRN-18) Attenuation of EMT in colorectal cancer [3]

G Key Signaling Pathways Targeted by Quinoxaline Derivatives cluster_pathway1 Angiogenesis Pathway cluster_pathway2 Survival & Proliferation Pathway cluster_pathway3 Metastasis Pathway Quinoxaline Quinoxaline VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 FGFR4 FGFR-4 Quinoxaline->FGFR4 PI3K PI3K Quinoxaline->PI3K Akt Akt Quinoxaline->Akt Wnt Wnt/β-catenin Quinoxaline->Wnt Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis FGFR4->Angiogenesis PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT Metastasis Cancer Metastasis EMT->Metastasis

Experimental Protocols

Comprehensive MTT Assay Protocol for this compound Evaluation
3.1.1 Reagent Preparation

Table 2: MTT Assay Reagent Preparation Specifications

Reagent Composition Preparation Method Storage Conditions
MTT Solution 5 mg/mL MTT in DPBS (pH 7.4) Dissolve MTT in Dulbecco's Phosphate Buffered Saline, filter-sterilize through 0.2 μM filter Protected from light at 4°C (short-term) or -20°C (long-term) [1]
Solubilization Solution 40% DMF, 2% glacial acetic acid, 16% SDS Prepare in solvent-resistant container, adjust to pH 4.7 Store at room temperature; warm to 37°C if precipitate forms [1]
Test Compound Solutions This compound in appropriate solvent (e.g., DMSO) Prepare serial dilutions in culture medium, ensuring final solvent concentration ≤0.5% Store according to compound stability requirements
3.1.2 Step-by-Step Assay Procedure
  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates at a density of 10⁴–10⁵ cells/well in 100 μL of appropriate culture medium. Optimal cell density should be determined empirically for each cell line [5].
    • Incubate plates for 24 hours in a humidified CO₂ incubator (37°C, 5% CO₂) to allow cell attachment and recovery.
    • Prepare serial dilutions of this compound in culture medium, ensuring uniform solvent concentration across all wells.
    • Remove culture medium and add 100 μL of this compound solutions to treatment wells. Include vehicle controls (0.1-0.5% DMSO) and blank wells (medium only).
  • MTT Incubation:

    • After treatment (typically 24-72 hours), add 10 μL of MTT stock solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL [1] [5].
    • Return plates to the CO₂ incubator for 2-4 hours. Monitor formazan crystal formation microscopically; incubation is complete when substantial purple crystals are visible.
  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.
    • Add 100 μL of SDS solubilization solution to each well to dissolve the formazan crystals.
    • Incubate plates for 4 hours at 37°C to ensure complete dissolution [5].
    • Mix gently by pipetting up and down to achieve a homogeneous purple solution.
  • Absorbance Measurement and Data Analysis:

    • Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background interference [1].
    • Calculate cell viability using the formula: % Viability = (Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank) × 100
    • Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism).

G MTT Assay Workflow for this compound Evaluation CellSeeding Cell Seeding (10^4-10^5 cells/well) Incubation 24h Incubation (37°C, 5% CO₂) CellSeeding->Incubation Treatment This compound Treatment (Serial Dilutions) Incubation->Treatment MTTIncubation MTT Incubation (2-4 hours, 37°C) Treatment->MTTIncubation Solubilization Formazan Solubilization (SDS Solution, 4h) MTTIncubation->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Analysis Data Analysis (IC₅₀ Calculation) Measurement->Analysis

Application Example: MTT Assay in Quinoxaline Anticancer Research

Recent studies demonstrate the application of MTT assays in evaluating quinoxaline-based compounds. In one investigation, researchers synthesized a series of 3-methyl quinoxaline-2-one derivatives and evaluated their cytotoxicity against HepG2 hepatocellular carcinoma cells using the MTT assay [2]. The assay was performed with slight modifications: cells were seeded in 96-well plates, treated with test compounds for 48 hours, followed by MTT addition and incubation for 4 hours. The formazan crystals were dissolved in DMSO, and absorbance measured at 570 nm. This approach identified compound SA-4 as the most potent derivative, demonstrating the utility of MTT screening for identifying promising quinoxaline-based anticancer agents [2].

In another study focusing on 3-arylamino-quinoxaline-2-carboxamides, the MTT assay revealed significant cytotoxicity against multiple human cancer cell lines, with the representative compound 6be showing particular potency [4]. The researchers used the MTT assay to establish IC₅₀ values before proceeding to mechanistic studies, which confirmed inhibition of the PI3K/Akt/mTOR signaling pathway and induction of apoptosis. This demonstrates the role of MTT assays as a primary screening tool in quinoxaline drug development pipelines.

Data Interpretation and Analysis

Quantification and Statistical Analysis

Proper interpretation of MTT assay results requires careful statistical analysis and understanding of the assay's limitations. The linear relationship between cell number and absorbance is typically maintained within a specific range (approximately 1×10³ to 1×10⁵ cells/well, depending on cell type and metabolic activity) [1]. Establishing a standard curve with known cell numbers is essential for accurate quantification, particularly when comparing different cell lines or treatment conditions.

For this compound evaluation, dose-response curves should be generated by plotting percentage viability against logarithm of compound concentration. The IC₅₀ value can be determined using four-parameter logistic nonlinear regression models. Statistical significance should be assessed using appropriate tests (e.g., one-way ANOVA with post-hoc tests for multiple comparisons), with p-values <0.05 considered statistically significant. Each experiment should include adequate replicates (minimum n=3) and be repeated independently to ensure reproducibility.

Troubleshooting and Quality Control

Table 3: MTT Assay Troubleshooting Guide

Problem Potential Causes Solutions
High Background Signal Spontaneous MTT reduction; chemical interference Use fresh MTT solution; include compound-only controls; protect from light [1]
Poor Signal Intensity Insufficient cell number; short incubation time; inactive MTT Optimize cell seeding density; extend MTT incubation time; verify MTT solution activity
Inconsistent Replicates Uneven cell seeding; temperature variations during incubation Ensure homogeneous cell suspension; verify incubator temperature and CO₂ stability
Precipitate Formation in Controls Serum proteins; compound precipitation Centrifuge compound solutions before use; use serum-free medium during MTT incubation

Advanced Applications in Quinoxaline Research

Mechanism of Action Studies

Beyond initial cytotoxicity screening, the MTT assay can be integrated with mechanistic studies to elucidate this compound's mode of action. For quinoxaline derivatives, researchers have combined MTT viability assessment with specific pathway analysis. For instance, after establishing cytotoxicity against cancer cell lines, investigators can examine effects on specific signaling pathways known to be modulated by quinoxaline compounds, such as:

  • VEGFR-2/FGFR-4 inhibition for antiangiogenic effects in hepatocellular carcinoma [2]
  • PI3K/Akt/mTOR pathway modulation leading to apoptosis induction [4]
  • Wnt/β-catenin pathway suppression to attenuate epithelial-mesenchymal transition [3]

This integrated approach allows researchers to correlate viability reduction with specific molecular mechanisms, providing stronger evidence for therapeutic potential.

Combination Therapy Screening

The MTT assay is particularly valuable for screening combination therapies involving this compound and established chemotherapeutic agents. By testing compounds alone and in combination, researchers can identify synergistic, additive, or antagonistic effects using mathematical models like the Chou-Talalay method. This application is especially relevant given that quinoxaline derivatives like triazole-quinoxaline have shown potential to attenuate epithelial-mesenchymal transition (EMT) and suppress cancer metastasis [3], suggesting possible utility in combination regimens targeting both primary tumor growth and metastatic dissemination.

Conclusion

The MTT assay remains an indispensable tool in the preclinical evaluation of quinoxaline-based compounds like this compound for anticancer applications. Its robustness, technical accessibility, and compatibility with high-throughput screening make it ideal for initial cytotoxicity assessment and dose-response characterization. When properly optimized and executed with appropriate controls, this assay provides reliable data for prioritizing lead compounds and guiding subsequent mechanistic investigations. As quinoxaline research advances, the MTT assay continues to serve as a foundational methodology in the drug development pipeline, from initial screening through mechanism elucidation and combination therapy assessment.

References

Comprehensive Application Notes and Protocols: Assessing Quinoclamine-Mediated NF-κB Inhibition Using Luciferase Reporter Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The nuclear factor kappa B (NF-κB) signaling pathway represents a pivotal intracellular signaling cascade that regulates numerous genes critical to inflammation, cell survival, proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through interaction with inhibitory proteins known as IκB (Inhibitor of κB). Upon activation by diverse stimuli including proinflammatory cytokines, pathogen-associated molecular patterns, and cellular stress, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This process liberates NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind specific DNA sequences (κB sites) and initiate transcription of target genes. Constitutive or aberrant NF-κB activation has been implicated in the pathogenesis of numerous cancers, autoimmune disorders, and inflammatory diseases, establishing this pathway as a promising therapeutic target for drug development [1] [2].

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a chemically synthesized naphthoquinone derivative that has recently emerged as a novel NF-κB inhibitor through large-scale screening efforts. Previous research has demonstrated that this compound exhibits anti-cancer potential across various cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung epithelial carcinoma (A549) models. The compound belongs to the naphthoquinone class, which includes other established NF-κB inhibitors such as plumbagin and shikonin, known for their ability to suppress NF-κB activation through interference with IκB-α kinase activation or p65 nuclear translocation [3]. Comprehensive transcriptomic analyses have revealed that this compound regulates genes interacting with NF-κB downstream pathways, particularly those involved in cell cycle progression and apoptotic regulation, further supporting its therapeutic potential in oncology applications [3].

Mechanism of Action of this compound

Molecular Targets in NF-κB Pathway

This compound exerts its inhibitory effects on the NF-κB signaling cascade through multi-level intervention at critical regulatory nodes. Experimental evidence indicates that this compound effectively suppresses endogenous NF-κB activity in HepG2 hepatocellular carcinoma cells by specifically inhibiting IκB-α phosphorylation, thereby preventing the degradation of this inhibitory protein and maintaining NF-κB complexes in a cytoplasmic sequestered state. Additionally, this compound interferes with the nuclear translocation of the p65 (RelA) subunit, a crucial step for NF-κB-mediated transcription of target genes. This dual mechanism effectively dampens NF-κB signaling at both cytoplasmic and nuclear levels, resulting in comprehensive pathway inhibition [3].

Recent investigations have elucidated that this compound's mechanism extends beyond cytoplasmic retention of NF-κB complexes. Chromatin immunoprecipitation studies conducted with related compounds such as quinacrine have demonstrated that naphthoquinone derivatives can directly disrupt DNA binding capacity of the p65 subunit to κB response elements in promoter regions of target genes, including intercellular adhesion molecule-1 (ICAM-1). This additional nuclear mechanism further ensures complete abrogation of NF-κB-mediated transcriptional activation, even in scenarios where nuclear translocation may partially occur [4]. Through this multi-faceted inhibition, this compound effectively modulates the expression of NF-κB-regulated genes involved in cellular proliferation, apoptotic resistance, and inflammatory responses, ultimately contributing to its observed anti-cancer effects [3].

Luciferase Reporter Assay Principles and Components

Fundamental Concepts

The NF-κB luciferase reporter assay represents a robust, sensitive, and quantitative method for monitoring NF-κB pathway activity in cultured cell systems. This experimental approach utilizes recombinant DNA constructs containing firefly luciferase gene expression under the transcriptional control of multimerized NF-κB responsive elements positioned upstream of a minimal (basal) promoter. Upon pathway activation and subsequent nuclear translocation of NF-κB dimers, these transcription factors bind the κB elements within the reporter construct, driving luciferase expression in direct proportion to NF-κB activity. The resulting luminescent signal generated upon addition of luciferin substrate provides a quantitative measure of pathway activation that can be detected with high sensitivity using standard plate readers [1] [2].

The assay system typically incorporates a dual-luciferase approach wherein the NF-κB-responsive firefly luciferase reporter is co-transfected with a constitutively expressed control vector, most commonly encoding Renilla (sea pansy) luciferase under the regulation of a viral promoter such as CMV or SV40. This dual-reporter normalization strategy corrects for potential variations in transfection efficiency, cell viability, and general transcriptional/translational efficiency across experimental conditions, thereby ensuring accurate and reproducible quantification of NF-κB-specific activity. The inclusion of a non-inducible firefly luciferase vector containing only the minimal promoter without NF-κB response elements serves as an essential negative control for determining baseline luminescence and pathway-specific effects [2].

Critical Reagents and Equipment

Table 1: Essential Components for NF-κB Luciferase Reporter Assay

Component Category Specific Elements Function and Purpose
Reporter Constructs NF-κB-responsive firefly luciferase vector (e.g., pNF-κB-Luc) Primary reporter for NF-κB pathway activity
Constitutively-expressing Renilla luciferase vector (e.g., pRL-CMV/SV40) Internal control for normalization
Non-inducible firefly luciferase vector (minimal promoter only) Negative control for background determination
Cell Culture Appropriate cell lines (HEK293, HeLa, HepG2, A549, etc.) Cellular context for pathway analysis
Complete culture media with serum and antibiotics Cell maintenance and experimental culture
Transfection reagents (SuperFect, Lipofectamine, etc.) Introduction of reporter constructs into cells
Detection System Luciferase assay kit with cell lysis buffer Cell membrane disruption and enzyme stabilization
Firefly luciferase assay substrate (Luciferin) Enzymatic substrate for primary reporter
Renilla luciferase assay substrate (Coelenterazine) Enzymatic substrate for control reporter
Luminometer or plate reader with luminescence detection Signal quantification and data acquisition

Experimental Protocols and Procedures

Cell Culture and Reporter System Establishment
4.1.1 Cell Culture Conditions
  • Cell Line Selection: Appropriate cellular models should be selected based on research objectives. For this compound investigations, human hepatocellular carcinoma (HepG2), lung epithelial carcinoma (A549), and breast adenocarcinoma (MCF7) cell lines have demonstrated relevance. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 μg·mL−1 streptomycin, and 100 units·mL−1 penicillin in 75 cm² tissue culture flasks [3].

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells when they reach 70-80% confluence using standard trypsinization procedures. For experimental assays, cells should be in logarithmic growth phase and free of mycoplasma contamination. For NF-κB reporter assays, both transiently transfected cells and stable reporter cell lines (e.g., HeLa 57A, which stably expresses an NF-κB-responsive luciferase construct) represent valid experimental systems [1].

4.1.2 Reporter System Preparation
  • Transient Transfection Approach: Plate cells at appropriate density (typically 1-5 × 10⁴ cells per well in 96-well plates) 24 hours prior to transfection to achieve 50-70% confluence at transfection. Prepare DNA-transfection reagent complexes according to manufacturer specifications. For NF-κB reporter kits (e.g., BPS Bioscience #60614), transfer 100-200 ng of the NF-κB luciferase reporter vector premixed with constitutively expressing Renilla luciferase vector per well using appropriate transfection reagents such as SuperFect (Qiagen) or Lipofectamine. Include controls consisting of the non-inducible firefly luciferase vector premixed with Renilla luciferase vector [3] [2].

  • Stable Reporter Cell Lines: For more consistent results, particularly in high-throughput screening applications, establish stable reporter cell lines through antibiotic selection following transfection with NF-κB reporter constructs. For example, HepG2/NF-κB cells can be constructed through transfection and subsequent selection with appropriate antibiotics such as puromycin or hygromycin. Validation of reporter responsiveness to known NF-κB inducers (e.g., TNF-α, IL-1, or TPA) should be performed before experimental use [3].

Compound Treatment and Luciferase Assay
4.2.1 this compound Preparation and Dosing
  • Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 200 mmol·L−1 stock solution. Aliquot and store at -30°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability [3].

  • Working Solution Preparation: Dilute stock this compound in complete culture medium immediately before use to achieve desired final concentrations. Include appropriate vehicle controls containing equivalent DMSO concentrations (typically not exceeding 0.1% v/v) to account for solvent effects. Based on prior research, this compound testing concentrations typically range from 1-100 μM, with IC₅₀ values determined through dose-response experiments [3].

  • Stimulation Conditions: For assessment of this compound effects on induced NF-κB activation, treat cells with this compound in the presence or absence of NF-κB inducers. Common inducers include 12-O-tetradecanoylphorbol-13-acetate (TPA) at 100 ng·mL−1 or tumor necrosis factor-alpha (TNF-α) at 10-20 ng·mL−1. Treatment duration is typically 6-24 hours, depending on cell type and induction method [3] [4].

4.2.2 Luciferase Activity Measurement
  • Cell Lysis: Following treatment, remove culture medium and wash cells once with ice-cold phosphate-buffered saline (PBS). Lyse cells using commercially available luciferase assay lysis buffer (e.g., Promega Luciferase Assay System) according to manufacturer instructions. Ensure complete cell lysis by gentle rocking for 15-30 minutes at room temperature [1] [2].

  • Dual-Luciferase Assay: Transfer cell lysates to appropriate measurement tubes or plates. For sequential measurement of both firefly and Renilla luciferase activities, add firefly luciferase assay reagent and measure luminescence immediately using a luminometer. Subsequently, add Renilla luciferase assay reagent (containing coelenterazine) to the same sample and measure luminescence again. Alternatively, use commercial dual-luciferase assay systems that allow sequential quantification of both enzymes from a single sample [2].

  • Automated Platforms: For enhanced reproducibility and throughput, consider implementing automated liquid handling systems such as the Opentrons OT-2 platform equipped with a HEPA module. These systems can perform cell seeding, transfection, compound treatment, and assay procedures with minimal hands-on time while maintaining aseptic conditions [5].

Table 2: Typical Experimental Conditions for this compound NF-κB Inhibition Assay

Parameter Standard Conditions Controls and Normalization
Cell Density 1-5 × 10⁴ cells/well (96-well plate) Uniform seeding across experiment
Transfection 100-200 ng DNA/well, 24h post-seeding Include non-inducible luciferase control
This compound Treatment 1-100 μM, 6-24h duration Vehicle control (DMSO ≤0.1%)
NF-κB Induction TPA (100 ng/mL) or TNF-α (10-20 ng/mL) Unstimulated baseline control
Luciferase Assay Dual-reporter system Renilla normalization for all conditions
Replication Minimum n=3 technical replicates Independent experiments (N≥3)

Data Analysis and Interpretation

Calculation and Normalization
  • Data Processing: Calculate normalized NF-κB activity by dividing firefly luciferase luminescence values (relative light units, RLU) by the corresponding Renilla luciferase values for each experimental condition. This ratio (Firefly/Renilla) corrects for variations in transfection efficiency and cell viability across samples. Express final results as fold change relative to vehicle-treated control cells or as percentage inhibition relative to induced but untreated controls [2].

  • Dose-Response Analysis: For this compound concentration-response experiments, fit normalized data to appropriate nonlinear regression models (e.g., four-parameter logistic curve) to determine half-maximal inhibitory concentration (IC₅₀) values. Statistical analysis should include calculation of mean ± standard deviation or standard error of the mean from multiple independent experiments. Typical concentration ranges for this compound span from 1-100 μM based on published studies [3].

Troubleshooting and Technical Considerations
  • High Background Signal: Elevated baseline NF-κB activity in unstimulated controls may result from serum components in culture media, mycoplasma contamination, or excessive manipulation of cells. Utilize low-endotoxin serum, regularly test for mycoplasma, and minimize physical disturbance of cells during experiments. The inclusion of a non-inducible luciferase construct helps distinguish specific from non-specific effects [2].

  • Low Signal-to-Noise Ratio: Insufficient induction of NF-κB activity may stem from suboptimal transfection efficiency, inadequate stimulation conditions, or incorrect cell density. Optimize transfection protocols for specific cell types, titrate NF-κB inducers to determine optimal concentrations, and ensure cells are in logarithmic growth phase during experiments [1].

  • High Variability Between Replicates: Inconsistent results often originate from uneven cell seeding, transfection inefficiency, or improper pipetting techniques. Utilize automated liquid handling systems where possible, ensure thorough mixing of reagents, and implement strict quality control for cell culture conditions [5].

  • This compound-Specific Considerations: As this compound may affect multiple cellular processes, including drug metabolism pathways through down-regulation of UDP glucuronosyltransferase genes, consider potential indirect effects on reporter gene expression. Appropriate controls and time-course experiments can help distinguish direct NF-κB inhibition from secondary effects [3].

Research Applications and Conclusions

Application in Drug Discovery and Development

The combination of this compound treatment assessment with NF-κB luciferase reporter assays provides a powerful screening platform for identifying and characterizing novel NF-κB pathway inhibitors with potential therapeutic applications. This approach enables rapid evaluation of compound efficacy, potency, and specificity in cellular contexts relevant to cancer, inflammatory diseases, and autoimmune disorders. The quantitative nature of luciferase reporter data facilitates structure-activity relationship studies and lead compound optimization through precise IC₅₀ determination [3] [2].

Beyond single-compound screening, this experimental system enables investigation of combination therapies and potential synergistic interactions. For example, research with related compounds such as quinacrine has demonstrated synergistic enhancement of erlotinib efficacy in non-small cell lung cancer models through coordinated NF-κB inhibition. Similarly, this compound can be evaluated in combination with conventional chemotherapeutic agents or targeted therapies to identify potential synergistic relationships that may overcome drug resistance mechanisms [6] [4]. The luciferase reporter platform also supports mechanistic studies exploring points of pathway intervention, as evidenced by research demonstrating that this compound inhibits both IκB-α phosphorylation and p65 nuclear translocation, providing insights into its multi-level inhibitory mechanism [3].

Conclusion

The NF-κB luciferase reporter assay represents a robust, sensitive, and quantitative method for evaluating the inhibitory activity of this compound on this critical signaling pathway. The detailed protocols outlined in this document provide researchers with a standardized framework for assessing NF-κB modulation, encompassing cell culture establishment, transfection methodologies, compound treatment strategies, and appropriate data analysis approaches. Through rigorous application of these methods, researchers can reliably quantify this compound-mediated NF-κB inhibition and advance our understanding of its therapeutic potential in cancer and inflammatory disease contexts. The integration of these reporter assays with complementary mechanistic studies promises to further elucidate the molecular basis of this compound's activity and support its development as a promising therapeutic agent targeting NF-κB-driven pathologies.

Visual Implementation

The following diagrams illustrate the molecular mechanism of this compound and the experimental workflow for the luciferase reporter assay:

G compound This compound nfkb_inactive Inactive Complex NF-κB•IκB-α compound->nfkb_inactive Inhibits IκB-α Phosphorylation nfkb_nuclear Nuclear NF-κB compound->nfkb_nuclear Blocks p65 Nuclear Translocation dna_binding DNA Binding & Transcription compound->dna_binding Disrupts DNA Binding tnfa TNF-α/IL-1 tnfa->nfkb_inactive Stimulation ikb IκB-α nfkb NF-κB (p50/p65) nfkb_inactive->nfkb_nuclear IκB-α Degradation & Nuclear Translocation nfkb_nuclear->dna_binding κB Site Binding target_genes Target Gene Expression (ICAM-1, c-FLIP, Mcl-1) dna_binding->target_genes Transcriptional Activation

Diagram 1: Molecular mechanism of this compound-mediated NF-κB inhibition. This compound (yellow) targets multiple steps in the NF-κB signaling pathway, including IκB-α phosphorylation, p65 nuclear translocation, and DNA binding, ultimately suppressing expression of pro-survival and inflammatory target genes.

G step1 Cell Seeding & Culture (HEK293, HepG2, A549) step2 Transfection with NF-κB Luciferase Reporter step1->step2 24h step3 This compound Treatment (1-100 μM, 6-24h) step2->step3 24h step4 NF-κB Induction (TPA, TNF-α) step3->step4 Co-treatment controls Essential Controls: • Vehicle (DMSO) • Uninduced Baseline • Non-inducible Luciferase step3->controls step5 Cell Lysis & Luciferase Activity Measurement step4->step5 6-24h step6 Data Normalization (Firefly/Renilla Ratio) step5->step6 Luminescence Readout step7 Dose-Response Analysis & IC₅₀ Calculation step6->step7 Statistical Analysis

Diagram 2: Experimental workflow for this compound NF-κB inhibition assay. The protocol outlines sequential steps from cell preparation through data analysis, highlighting critical control requirements and temporal aspects of the procedure.

References

Quinoclamine solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine Solubility Profile

This table summarizes the core solubility data for this compound from supplier and scientific sources.

Parameter Value / Description Source / Context
Solubility in DMSO 250 mg/mL (1204.18 mM) MedChemExpress (MCE) product specification [1]
Recommended Stock Concentration 10 mM (in DMSO) MedChemExpress (MCE) standard offering [1]
Solution Appearance Clear solution (upon proper preparation) MedChemExpress (MCE) protocol [1]
Critical Note Solution preparation requires ultrasonic treatment; DMSO is hygroscopic (absorbs water) which can affect solubility and compound stability over time [1].

Experimental Protocols

Stock Solution Preparation (10 mM in DMSO)

This protocol is based on the supplier's data for preparing a standard 10 mM stock solution [1].

  • Calculation: Determine the mass of this compound needed. For example, to prepare 1 mL of 10 mM stock solution:

    • Molecular Weight of this compound: 207.61 g/mol [1].
    • Mass = (Desired concentration) × (Volume in L) × (Molecular Weight)
    • Mass = (0.010 mol/L) × (0.001 L) × (207.61 g/mol) = 2.08 mg
  • Weighing: Accurately weigh out 2.08 mg of this compound powder.

  • Dissolution:

    • Transfer the powder to a suitable vial or tube.
    • Add 1 mL of pure, anhydrous DMSO.
    • Sonicate: To ensure complete dissolution, use an ultrasonic bath or probe sonicator. This step is crucial based on the supplier's note [1].
  • Aliquoting and Storage:

    • Aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles.
    • Store at -80°C for up to 6 months or -20°C for up to 1 month [1].
In-Vivo Dosing Solution Preparation

For animal studies, the supplier suggests a co-solvent system to reduce final DMSO concentration [1]. The following workflow outlines this method.

G Start Start: Prepare 10 mM This compound in DMSO Step1 Add 100 µL stock to 400 µL PEG300 Mix evenly Start->Step1 Step2 Add 50 µL Tween-80 Mix evenly Step1->Step2 Step3 Add 450 µL Saline (0.9% NaCl) Final volume: 1 mL Step2->Step3 Step4 Final DMSO concentration: 10% v/v This compound concentration: ~2.08 mg/mL Step3->Step4 Result Clear solution ready for in-vivo studies Step4->Result

Troubleshooting Common Issues

Here are solutions to common problems researchers face with compound solubility in bioassays, which are highly relevant for this compound [2] [3].

Issue Potential Cause Solutions & Best Practices

| Compound precipitation in aqueous assay buffer | Low aqueous solubility; improper dilution from DMSO stock [2]. | - Avoid intermediate aqueous dilution: Perform serial dilutions in DMSO, then add a small volume directly to the assay media [3].

  • Optimize DMSO percentage: Maximize DMSO content in the final assay within the tolerance of the biological system (typically ≤1%) [3]. | | Variable or underestimated bioactivity | Compound not fully solubilized during the assay, leading to inaccurate concentration readings [2]. | - Validate solubility early: Screen for solubility during lead selection [2].
  • Use solubilizing agents: Consider adding mild detergents or cyclodextrins to the assay buffer, ensuring they don't interfere with the biology [3]. | | Loss of potency over time in stock solution | Degradation of the compound, often accelerated by absorbed water in hygroscopic DMSO [1]. | - Use fresh, anhydrous DMSO: Ensure the DMSO container is tightly sealed and used soon after opening [1].
  • Proper stock solution storage: Aliquot and store at -80°C for long-term stability [1]. |

Key Technical Notes

  • DMSO Quality: Use high-purity (e.g., ≥99.9%), sterile-filtered DMSO from a reputable supplier. The quality of DMSO is critical for reliable results [4].
  • Hygroscopic Nature of DMSO: Always keep DMSO containers tightly sealed. Absorbed moisture can promote compound hydrolysis or precipitation and affect cellular assays [5] [1].
  • In-Vitro Considerations: For cell-based assays, ensure the final DMSO concentration is non-toxic to your cell line (typically 0.1% - 0.5% is safe for many cells) [5]. Always include a vehicle control with the same DMSO concentration.

References

Quinoclamine adsorption pine bark substrate

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Quinoclamine in Pine Bark Systems

Q1: Does a pine bark substrate affect the availability of this compound for liverwort control? Yes, the organic matter in a pine bark substrate can sorb (bind) herbicides, potentially reducing their availability. A related study on the herbicide isoxaben found that over 99% of the applied chemical was sorbed by a pine bark substrate after 36 hours [1]. While this specific figure is for isoxaben, it highlights a key mechanism that likely affects other herbicides like this compound. Even with high sorption, the aqueous (water) phase concentration might remain high enough to be herbicidally active [1].

Q2: Why is there variable control of liverwort with this compound? Research indicates that the variation is likely due to the differential sensitivity of liverwort tissues to this compound, not necessarily the substrate alone [2].

  • Highly Sensitive Tissues: Juvenile thalli and antheridial receptacles (male reproductive structures) have low I₅₀ values.
  • Highly Tolerant Tissues: Archegonial receptacles (female reproductive structures) are significantly more tolerant, with an I₅₀ value exceeding the highest rate tested.

The table below summarizes the differential tissue sensitivity to post-applied this compound.

Liverwort Tissue Estimated I₅₀ (kg·ha⁻¹) Sensitivity
Juvenile Thalli (leaflike structures) 1.27 [2] High
Antheridial Receptacles (male) 1.60 [2] High
Archegonial Receptacles (female) > 10.45 [2] Very Low / Tolerant

Q3: What is the basis for the tolerance of female reproductive structures? The tolerance of archegonial receptacles can be partially attributed to reduced absorption of the herbicide. This is due to their physical structure:

  • Smaller Pores: Scanning electron microscopy revealed that archegonial receptacles have smaller surface pores (equivalent to stomata) compared to other tissues [2].
  • Less Total Pore Area: This reduced pore size results in less total area for the herbicide to enter the plant [2].

The following diagram illustrates the relationship between tissue structure, absorption, and the resulting efficacy of this compound.

G cluster_1 Tissue Factors A This compound Application B Liverwort Tissue Type A->B C Key Physical Difference B->C B->C B1 Archegonial Receptacles (Female) B->B1 B2 Antheridial Receptacles (Male) or Juvenile Thalli B->B2 D Herbicide Absorption C->D Influences E Resulting Efficacy D->E C1 Smaller surface pores Less total pore area B1->C1 C2 Larger surface pores More total pore area B2->C2 D1 Reduced Absorption C1->D1 D2 Greater Absorption C2->D2 E1 Tolerant (I₅₀ >10.45 kg·ha⁻¹) D1->E1 E2 Highly Sensitive (I₅₀ ~1.3-1.6 kg·ha⁻¹) D2->E2

Experimental Protocols & Data

The core insights on this compound come from a series of experiments designed to document and understand its differential effects. Here is a summary of the key methodologies cited.

1. Protocol for Dose-Response Analysis This experiment established the I₅₀ values for different liverwort tissues [2].

  • Objective: To quantify the sensitivity of various liverwort tissues to this compound.
  • Methodology:
    • Liverwort tissues (archegonial receptacles, antheridial receptacles, and thalli) were treated with POST-applied this compound at a range of doses.
    • The response of the population was measured, and a log-logistic analysis was used to model the dose-response relationship [2] [1].
    • The I₅₀ (the dose required to control 50% of the population) was estimated for each tissue type.
  • Key Measurement: I₅₀ value (kg·ha⁻¹).

2. Protocol for Investigating Absorption This experiment helped explain the mechanism behind differential sensitivity [2].

  • Objective: To measure the absorption of this compound into different liverwort tissues.
  • Methodology:
    • Radiolabeled 14C–this compound was applied to the different liverwort tissues.
    • After a set period, the amount of 14C absorbed by the tissues was measured and compared.
  • Key Measurement: Percentage of applied radiolabel absorbed.

3. Protocol for Examining Physical Structure This experiment linked physical characteristics to absorption differences [2].

  • Objective: To compare the surface morphology of liverwort tissues.
  • Methodology:
    • Samples of the different tissues were examined using Scanning Electron Microscopy (SEM).
    • The size and area of surface pores were analyzed.
  • Key Measurement: Pore size and total pore area.

References

Quinoclamine phytotoxicity concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine Experimental Data Summary

Aspect Details Source / Context
Chemical Formula C10H6ClNO2 PubChem Compound [1]
Molecular Weight 207.61 g/mol Supplier (TargetMol) [2]
CAS Number 2797-51-5 Supplier (TargetMol) [2]
Tested Concentrations In vitro (Human cancer cell lines): 1 to 4 µM (for mechanism studies); IC50 for NF-κB inhibition: 1.7 µM [3]. Study on its anti-cancer potential [3].
Key Experimental Findings Inhibits NF-κB activity; Suppresses IκB-α phosphorylation and p65 nuclear translocation; Affects cell cycle/apoptosis genes; Down-regulates UDP glucuronosyltransferase genes [3]. Study on its anti-cancer potential [3].
Solubility (for in vitro studies) Soluble in DMSO: 50 mg/mL (240.84 mM) [2]. Supplier (TargetMol) [2].

Detailed Experimental Protocol for NF-κB Inhibition

For researchers investigating this compound's mechanism of action as an NF-κB inhibitor, the following workflow details the key experiments from the identified study [3].

G Start Start: Treatment of HepG2/NF-κB cells with this compound (1-4 µM) A Luciferase Reporter Assay • Measure NF-κB activity • Determine IC₅₀ value Start->A B Western Blot Analysis • Analyze IκB-α phosphorylation • Assess p65 protein levels Start->B C Microarray Analysis • Global transcriptional profiling • Identify gene expression changes Start->C M1 Mechanism Insight: Inhibition of IκB-α phosphorylation and p65 nuclear translocation A->M1 Confirms NF-κB inhibition B->M1 Reveals mechanism M2 Functional Impact: Genes involved in cell cycle, apoptosis, and drug metabolism are significantly altered C->M2 Downstream effects

Key Experimental Steps
  • Cell Culture: Human hepatocellular carcinoma cells (HepG2) and other lines (Hep3B, MCF7, A-549) were cultured in DMEM with 10% fetal bovine serum [3].
  • Compound Treatment: this compound stock solution (200 mM in DMSO) was diluted to working concentrations (1-4 µM) in cell culture medium. Cells were treated for 24 hours for most assays, and for 30 minutes when assessing IκB-α phosphorylation [3].
  • Luciferase Assay: NF-κB activity was quantified by measuring luciferase activity in cell lysates [3].
  • Western Blot: Proteins were separated by SDS-PAGE, transferred to membranes, and probed with antibodies against p65, IκB-α, and phosphorylated IκB-α [3].
  • Microarray Analysis: Total RNA was extracted, quality-checked, and used for global transcriptional profiling to identify differentially expressed genes [3].

Important Troubleshooting Notes

  • Critical Gap in Phytotoxicity Data: The concentrations and data in the table are derived from studies on human cancer cells. No specific data on phytotoxicity concentration optimization for plants was found in the current search results.
  • Solvent Control: When using DMSO to dissolve this compound, ensure the final DMSO concentration in your assay is low enough (commonly <0.1%) to avoid solvent toxicity to cells or plants [2].
  • Concentration Planning: For a new phytotoxicity study, you would need to establish your own dose-response curve. The provided data can serve as a very rough reference, but testing a wide range of concentrations is necessary.

References

Quinoclamine phase II metabolism interference

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine at a Glance

Property Detail
Compound Name This compound (2-amino-3-chloro-1,4-naphthoquinone) [1] [2]
Primary Mechanism NF-κB inhibitor; suppresses IκB-α phosphorylation and p65 nuclear translocation [1] [2]
Key Metabolic Interference Down-regulates expression of UDP glucuronosyltransferase (UGT) genes [1]
Suggested Impact May slow down excretion of drugs, potentially leading to increased drug exposure and risk of toxicity [1]
Reported IC₅₀ (NF-κB inhibition) 1.7 μM in HepG2 cells [2]
Active Concentrations (in vitro) 1-4 μM [2]

Frequently Asked Questions (FAQs)

Q1: What is the specific Phase II metabolic pathway interfered with by this compound? A1: Research indicates that this compound down-regulates the expression of UDP glucuronosyltransferase (UGT) genes [1]. Glucuronidation, a major Phase II reaction, involves UGT enzymes and is critical for making drugs more water-soluble for excretion. Inhibition of this pathway can slow down drug elimination.

Q2: What are the practical implications of this metabolic interference for my in vitro experiments? A2: This interference suggests a potential for drug-drug interactions:

  • Altered Pharmacokinetics: The clearance of co-administered drugs that are substrates for UGT enzymes may be reduced.
  • Increased Exposure: Slower excretion could lead to higher-than-expected concentrations of other drugs in your system, potentially amplifying both efficacy and toxicity.
  • Data Interpretation: Results from assays measuring cytotoxicity or efficacy could be confounded by this compound's effect on the metabolism of other compounds.

Q3: Are there any other major metabolic liabilities I should be aware of? A3: The primary finding related to metabolism is its effect on UGTs. However, as a naphthoquinone, it is advisable to investigate its own susceptibility to Phase I (e.g., Cytochrome P450) and other Phase II metabolic pathways to fully understand its stability and potential for generating reactive metabolites. Standard metabolic stability assays can be used for this purpose [3].

Troubleshooting Guide

Problem Possible Cause Suggested Action
Unexpectedly high potency or toxicity of a co-administered drug in the presence of this compound. This compound is inhibiting the UGT-mediated clearance of the other drug, leading to its accumulation. Measure the plasma/tissue concentrations of the co-administered drug. Use a UGT-specific probe substrate to confirm the inhibitory potential of this compound in your system.
Inconsistent results in drug efficacy assays when this compound is used in combination therapies. Altered metabolic fate of one or more drugs due to UGT down-regulation. Re-evaluate combination ratios and dosing schedules. Conduct rigorous pharmacokinetic studies of all agents, both alone and in combination.
Need to confirm the effect on UGT expression in a new cell line. The extent of UGT down-regulation by this compound may be cell-type specific. Implement quantitative PCR (qPCR) to measure mRNA levels of major UGT isoforms following this compound treatment [1]. Ensure experimental design follows best practices (e.g., MIQE guidelines) for reliable data [4].

Experimental Workflow for Investigating Metabolic Interference

For researchers needing to validate or probe this interaction further, the following workflow outlines key steps. You can adapt the specific methods (e.g., cell type, time points) based on your experimental goals.

Start Start: Treat Cells with This compound Step1 RNA Extraction & Quality Control Start->Step1 Step2 cDNA Synthesis Step1->Step2 Step3 qPCR Analysis of UGT Gene Expression Step2->Step3 Step4 Data Analysis: Confirm UGT Down-regulation Step3->Step4 Step5 Functional Validation: UGT Enzyme Activity Assay Step4->Step5 If mRNA is down-regulated Step6 Phenotypic Assay: Evaluate Impact on Co-administered Drug Step5->Step6 End Interpret Combined Results Step6->End

Workflow Stages:

  • Treatment & RNA Analysis: The foundational evidence comes from transcriptomic analysis. Treat your relevant cell line (e.g., HepG2) with this compound (1-4 μM) and perform RNA extraction followed by qPCR to quantify changes in the mRNA expression of key UGT genes [1].
  • Functional Validation: Confirm the transcriptional down-regulation at a functional level by measuring UGT enzyme activity using specific probe substrates in cellular or subcellular (e.g., microsomal) fractions.
  • Phenotypic Confirmation: Design a phenotypic experiment to observe the net effect. This typically involves examining the pharmacokinetics or toxicity of a known UGT substrate drug in the presence and absence of this compound.

References

Quinoclamine's Bioactivity & Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

The term TC50 (Toxic Concentration 50) refers to the concentration of a compound that reduces cell viability by 50% [1]. For Quinoclamine, the search results provide related quantitative data which are summarized in the table below.

Assay Type Cell Line Key Metric (Value) Experimental Context
NF-κB Inhibition [2] HepG2 IC50 = 1.7 μM Suppression of NF-κB activity.
Cell Viability (24h) [2] HepG2 Concentration range: 1 - 64 μM Tested range for cytotoxicity; specific TC50 not reported.
Cytotoxicity [1] HepG2/NF-κB TC50 = 9.1 μM Concentration required to inhibit cell viability by 50% after 24 hours.
Cytotoxicity [1] A-549 (Lung) TC50 = 11.3 μM Concentration required to inhibit cell viability by 50% after 24 hours.
Cytotoxicity [1] MCF7 (Breast) TC50 = 13.4 μM Concentration required to inhibit cell viability by 50% after 24 hours.

Experimental Protocols for Reference

Here are detailed methodologies for key experiments from the search results, which you can use to benchmark your own procedures.

Cell Viability Assay (MTT)

This protocol is adapted from general cell viability assessments [3] and specific this compound studies [2] [1].

  • Cell Line: HepG2 cells [2].
  • Seeding: Seed cells in 96-well plates at a density of 100,000 cells/mL in 100 μL of culture medium per well.
  • Treatment: Add this compound across a concentration range (e.g., 1 μM to 64 μM). Include a negative control (solvent-only, e.g., DMSO) and a blank. Perform at least three replicates per condition.
  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ [2].
  • MTT Application: Remove the medium and add 50 μL of MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C [3].
  • Solubilization: Remove the MTT solution and resuspend the formed formazan crystals in 100 μL of Dimethyl Sulfoxide (DMSO).
  • Detection: Measure the absorbance at 546 nm using a spectrophotometer.
  • Data Analysis: Calculate cell viability as a percentage of the solvent control. Use non-linear regression analysis of the dose-response curve to determine the TC50.
NF-κB Inhibition Assay (Luciferase Reporter)

This protocol is used to determine the IC50 for NF-κB inhibition, a key mechanism of action for this compound [1].

  • Cell Line: Use cells transfected with an NF-κB luciferase reporter construct (e.g., HepG2/NF-κB).
  • Culture & Seeding: Culture cells in DMEM supplemented with 10% FBS and antibiotics. Seed into 24-well plates 24 hours before treatment.
  • Treatment: Treat cells with a range of this compound concentrations for 24 hours.
  • Lysis: Wash cells with ice-cold PBS and lyse with Triton lysis buffer (e.g., 350 μL per well).
  • Measurement: Measure the luciferase activity in the lysates using a luminometer.
  • Data Analysis: The IC50 is the concentration of this compound that inhibits NF-κB activity by 50% compared to the control.

Troubleshooting Common Issues

Here are some common challenges and solutions when working with this compound:

  • Issue: High background in MTT assay.

    • Solution: Ensure the MTT solution is filtered and stored properly. Thoroughly remove all culture medium before adding the solubilization solution (DMSO) to avoid crystal dissolution issues [3].
  • Issue: Low potency or efficacy of this compound.

    • Solution: Verify the drug preparation. This compound is typically dissolved in DMSO to make a stock solution (e.g., 200 mmol·L⁻¹) and stored at -30°C [1]. Avoid repeated freeze-thaw cycles and ensure the final DMSO concentration is non-toxic to cells (usually <0.5%).
  • Issue: High variability in replicate wells.

    • Solution: Ensure a homogeneous single-cell suspension during seeding. Use multi-channel pipettes for consistent reagent addition across the plate. Consider using automated cell counters for accurate seeding density.

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound exerts its anti-cancer effects, based on the search results.

G This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibits Phospho_IkB Phosphorylated IκB-α This compound->Phospho_IkB Suppresses NF_kB_Activation Pro-inflammatory Stimuli NF_kB_Activation->IKK_complex IKK_complex->Phospho_IkB Phosphorylates IkB_alpha IκB-α (Inhibitor) p65 NF-κB p65 subunit IkB_alpha->p65 Sequesters in Cytoplasm Gene_Expression Pro-survival & Inflammatory Gene Expression p65->Gene_Expression Translocation to Nucleus Phospho_IkB->IkB_alpha Targets for Degradation

This mechanistic understanding can help troubleshoot unexpected biological results. For instance, if expected gene expression changes are not observed, you could verify the inhibition of IκB-α phosphorylation via Western blot analysis [2] [1].

Key Considerations for Your Experiments

  • Parameter Consistency: The TC50 is time-dependent [3]. Always report the duration of compound exposure alongside the value (e.g., 24-hour TC50).
  • Cell Line Variability: Cytotoxicity varies significantly between cell lines, as shown in the data table. Always establish a dose-response curve for your specific model system [1].
  • Mechanism-Based Assays: Confirming this compound's activity through an NF-κB inhibition assay (showing a lower IC50) can help distinguish a specific mechanism from general cytotoxicity [2] [1].

References

Quinoclamine IC₅₀ & Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Detail
Reported IC₅₀ (NF-κB Inhibition) 1.7 μM (in HepG2 cells) [1]
Cell Viability Assay (TC₅₀) > 64 μM (in HepG2 cells after 24-hour treatment) [2]
Key Mechanism of Action Suppresses endogenous NF-κB activity by inhibiting IκB-α phosphorylation and p65 nuclear translocation [2] [1].
Tested Cell Lines HepG2 (hepatocellular carcinoma), Hep3B, A-549 (lung epithelial), MCF7 (breast adenocarcinoma) [2].

Experimental Protocol: Confirming NF-κB Inhibition

The following methodology is adapted from published studies on quinoclamine [2].

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma cells (HepG2).
  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, streptomycin (100 µg/mL), and penicillin (100 units/mL). Maintain at 37°C in a humidified incubator with 5% CO₂.
  • Compound Treatment: Prepare a stock solution of this compound in DMSO (e.g., 200 mM). Treat cells at various concentrations (e.g., 1-64 µM) for 30 minutes to 24 hours, depending on the assay.
Key Assays and Procedures
  • Cell Viability (MTT) Assay:

    • Seed HepG2 cells in a 96-well plate.
    • After 24 hours, treat with a concentration range of this compound.
    • After 24 hours, add MTT reagent and incubate for 2-4 hours.
    • Dissolve the resulting formazan crystals with a solvent (e.g., DMSO or isopropanol).
    • Measure the absorbance at 570 nm. The TC₅₀ (toxic concentration 50%) is the concentration that reduces cell viability by 50%.
  • Western Blot Analysis:

    • Treatment: Treat HepG2 cells with this compound (e.g., 0, 1, 2, 4 µM) for 30 minutes.
    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Gel Electrophoresis: Separate proteins (e.g., 20-30 µg per lane) by SDS-PAGE.
    • Membrane Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
    • Antibody Probing: Probe the membrane with primary antibodies against p65, IκB-α, and phospho-IκB-α.
    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein levels.
  • Luciferase Reporter Assay:

    • Reporter Cell Line: Use HepG2 cells stably transfected with an NF-κB-responsive luciferase reporter construct.
    • Treatment: Treat reporter cells with this compound (with or without an NF-κB inducer like TPA).
    • Measurement: After 24 hours, lyse cells and measure luciferase activity using a luminometer. The IC₅₀ is the concentration that inhibits 50% of the induced NF-κB activity.

NF-κB Canonical Pathway & this compound Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the points where this compound is reported to exert its inhibitory effects.

G Canonical NF-κB Pathway & this compound Inhibition Start Inflammatory Stimulus (e.g., TNF, TPA) TNFR TNF Receptor Superfamily Start->TNFR IKK IKK Complex Activation TNFR->IKK IkB_phospho IκB-α Phosphorylation IKK->IkB_phospho IkB_degrad IκB-α Ubiquitination & Degradation IkB_phospho->IkB_degrad Dimer_release NF-κB Dimer (RelA:p50) Release IkB_degrad->Dimer_release Transloc Nuclear Translocation Dimer_release->Transloc Gene_exp Target Gene Expression Transloc->Gene_exp Inhib_phospho This compound Inhibits Inhib_phospho->IkB_phospho  Inhibits Inhib_transloc This compound Inhibits Inhib_transloc->Transloc  Inhibits

Frequently Asked Questions & Troubleshooting

Q1: The IC₅₀ for NF-κB inhibition is 1.7 µM, but my cells show significant death at 10 µM. What could be wrong?

  • A1: The TC₅₀ (cytotoxicity) was reported to be >64 µM in HepG2 cells after 24 hours [2]. If you observe toxicity at much lower concentrations, consider:
    • Cell Line Specificity: Confirm the sensitivity of your specific cell line. Test a range of concentrations in a viability assay.
    • Solvent Control: Ensure the final concentration of the solvent (DMSO) is ≤ 0.1%. Higher levels can be toxic.
    • Compound Handling: this compound may be light-sensitive. Store and handle the compound according to supplier recommendations to maintain stability.

Q2: Western blot shows no clear reduction in phospho-IκB-α after this compound treatment.

  • A2:
    • Timing: The inhibitory effect on phosphorylation was observed after a short treatment time (30 minutes) [2] [1]. Ensure you are not treating for too long, as feedback mechanisms may obscure the result.
    • Stimulus: The experiment often requires cells to be stimulated (e.g., with TNF or TPA) to activate the pathway. Check that your activation protocol is effective in the control group.
    • Antibody Validation: Verify that your antibodies for phospho-IκB-α and total IκB-α are specific and working correctly.

Q3: The luciferase reporter assay shows high background noise.

  • A3:
    • Cell Confluency: Perform treatments when cells are at a high confluence (e.g., 100%) as described in the protocol to ensure consistent response [2].
    • Controls: Always include a non-induced control (no stimulus) and a vehicle control (DMSO) to establish baseline and dynamic range for your assay.

References

Efficacy Comparison of Liverwort Control Agents

Author: Smolecule Technical Support Team. Date: February 2026

The tables below compare the efficacy of various chemical and natural agents based on recent research.

Table 1: Efficacy of Chemical and Natural Herbicides

Agent Efficacy / Control Rate Key Experimental Conditions Citation
Quinoclamine Variable post-emergent efficacy; may require frequent applications [1]. Applied at 3% and 5% concentrations in field tests [2].
Terpinyl Acetate (TA) High moss control effect; stable performance when combined with surfactants [2]. Tested at 30% concentration with nonionic surfactants in container seedling experiments [2].
Limonene High moss control effect; stable performance when combined with surfactants [2]. Tested at 30% concentration with nonionic surfactants in container seedling experiments [2].
Hinoki Essential Oil (HEO) High moss control effect; stable performance when combined with surfactants [2]. Tested at 30% concentration with nonionic surfactants in container seedling experiments [2].
Baking Soda Effective option in post-emergent trials [1]; selected as a promising agent in plate tests [2]. Tested at 10% concentration in field experiments [2].
Pelargonic Acid Selected as a promising agent in plate tests [2]. Tested at 30% concentration [2].
Marengo Excellent pre-emergent prevention when applied before liverwort establishment [1]. Information on specific concentration not available in provided search results [1].

Table 2: Efficacy of Organic Mulches for Preemergent Control

Mulch Material Control Efficacy / Key Finding Recommended Depth Citation
Rice Hulls (RH) >80% control for 'Curly Fries' Hosta; 100% control for 'Pandora's Box' Hosta [3]. 1.27 cm or more [3].
Pine Bark (PB) Excellent liverwort control for both Hosta varieties [3]. 1.27 cm or more [3].
Hardwood (HW) >80% control for 'Curly Fries' Hosta; 100% control for 'Pandora's Box' Hosta [3]. 1.27 cm or more [3].
Cocoa Hull (CH) 100% control for 'Pandora's Box' Hosta; highest water retention (86%) [3]. 1.27 cm or more [3].

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the detailed methodologies.

Protocol 1: Screening of Chemical and Natural Agents

This methodology is adapted from a 2025 study evaluating agents against Polytrichum commune and Marchantia polymorpha [2].

  • Agent Preparation:

    • Solid Compounds (e.g., baking soda, FeSO₄, ZnSO₄): Dissolved in distilled water based on weight/volume (w/v) ratios.
    • Liquid Compounds (e.g., Terpinyl acetate, Limonene, HEO): Diluted in distilled water based on volume/volume (v/v) ratios.
    • A commercial herbicide containing 9% this compound was used as a reference control [2].
  • Screening and Selection:

    • An initial broad screening of eleven agents was conducted at concentrations ranging from 1% to 30%.
    • Agents were selected for further study based on visible desiccation and discoloration effects on moss.
    • The six selected promising agents were baking soda (10%), acetic acid (30%), pelargonic acid (30%), pyroligneous liquor (30%), terpinyl acetate (30%), and Hinoki essential oil (30%). This compound was tested at 3% and 5% [2].
  • Surfactant Enhancement:

    • Selected agents (TA, Limonene, HEO) were combined with nonionic surfactants to improve efficacy and stability.
    • The surfactant-enhanced solutions were applied in container seedling experiments, and physiological responses like electrolyte leakage were measured [2].
Protocol 2: Organic Mulch Application for Preemergent Control

This methodology is based on a 2024 study on container-grown Hosta plantaginea [3].

  • Mulch Materials and Application:

    • Four organic mulches were tested: Rice Hulls (RH), Cocoa Hull (CH), Pine Bark (PB), and Red Hardwood (HW).
    • Mulches were applied at depths of 0.63 cm, 1.27 cm, 2.54 cm, and 5.08 cm on the surface of the container substrate.
  • Data Collection:

    • Liverwort Coverage: Visually estimated bi-weekly as a percentage.
    • Fresh Weight: The liverwort thalli were harvested at the experiment's conclusion and weighed.
    • Phytotoxicity Assessment: Ornamental plant growth was monitored for any negative effects.
  • Water Retention Capacity:

    • A separate laboratory experiment quantified the moisture-holding capacity of each mulch type.
    • Mulches were placed in funnels, irrigated with a set volume of water, and weighed at intervals (1h, 4h, 24h) to calculate the percentage of water retained [3].

Experimental Workflow Visualization

The diagram below illustrates the key steps in the experimental process for screening control agents, from initial preparation to final data analysis.

G Start Start Experiment Prep Agent Preparation Start->Prep Screen Initial Screening (1-30% Concentrations) Prep->Screen Select Agent Selection (Based on Visual Effects) Screen->Select Enhance Surfactant Enhancement (TA, Limonene, HEO) Select->Enhance Apply Apply in Container Trials Enhance->Apply Assess Efficacy & Phytotoxicity Assessment Apply->Assess End Analyze Data & Conclude Assess->End

The following diagram outlines the workflow for evaluating organic mulches, focusing on water retention and its impact on liverwort control.

G A Start Mulch Evaluation B Laboratory Phase Measure Water Retention A->B C Greenhouse Phase Apply Mulch at Varying Depths B->C D Monitor Liverwort Coverage (Bi-weekly Visual Estimates) C->D E Final Harvest (Measure Thalli Fresh Weight) D->E F Assess Plant Growth and Phytotoxicity E->F G Correlate Water Retention with Control Efficacy F->G H End Analysis & Reporting G->H

Key Research Implications

The data reveals several critical points for research and development:

  • This compound's Role: While this compound is an established reference herbicide, recent studies highlight its variable efficacy as a post-emergent application, suggesting it may require multiple applications for optimal results [1] [2].
  • Promising Natural Alternatives: Plant-derived substances like terpinyl acetate, limonene, and Hinoki essential oil demonstrate high efficacy comparable to conventional herbicides, especially when formulated with surfactants to enhance performance [2].
  • Non-Chemical Strategies: Organic mulches provide excellent preemergent control by creating a physical barrier. Their moisture-holding capacity is a key factor influencing efficacy, with cocoa hulls showing the highest water retention [3].

References

Quinoclamine comparison plumbagin shikonin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Naphthoquinones

The table below summarizes the key characteristics and research findings for plumbagin, shikonin, and quinoclamine based on the search results.

Compound Primary Reported Mechanisms of Action Key Research Findings & Models Reported Limitations
Plumbagin [1] [2] [3] Inhibits NF-κB activation; induces ROS; causes cell cycle arrest & apoptosis; modulates PI3K/Akt/mTOR, STAT3, MAPK pathways [1] [2] [4]. Broad-spectrum anti-cancer activity (e.g., prostate, breast, lung cancer); anti-inflammatory effects in RAW264.7 cells & endotoxic shock models; protective in neurodegenerative & cardiovascular disease models [2] [3] [5]. Low bioavailability, poor water solubility, and moderate toxicity (organ toxicity, genotoxicity) limit clinical use [1] [3] [6].
Shikonin [7] [2] Induces apoptosis via caspase activation; inhibits NF-κB binding and downstream gene activation [8] [2]. Effective against oral cancer cells; shows efficacy in various autoimmune disease models [8] [2]. Specific toxicity and bioavailability data not detailed in search results; effects can vary by compound and concentration [7].
This compound [8] [7] Suppresses NF-κB by inhibiting IκB-α phosphorylation and p65 nuclear translocation [8]. Inhibits NF-κB in HepG2, MCF7, and A-549 cancer cell lines; anti-cancer potential via cell cycle and apoptosis gene regulation [8]. Screened for efficacy in EAE (MS model), but not the most effective candidate [7]. May interfere with drug metabolism by down-regulating UDP glucuronosyltransferase genes [8].

Detailed Experimental Data and Protocols

For the compounds where detailed methodologies were available, the experimental approaches are outlined below.

Plumbagin Experimental Insights

Plumbagin's mechanisms have been extensively studied using various protocols [2] [3] [9]:

  • Cytotoxicity Assay (Neutral Red Uptake): Cells (e.g., MCF-7, HepG2) are treated with plumbagin for 72 hours, followed by incubation with the Neutral Red dye. Viable cells incorporate the dye, which is then extracted and measured spectrophotometrically to determine IC50 values [9].
  • Apoptosis & Mechanism Analysis:
    • Caspase Activation: Measured using commercial caspase-Glo assays [9].
    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes and spectrophotometry [3] [9].
    • Mitochondrial Membrane Potential (MMP): Analyzed using flow cytometry with specific fluorescent dyes [9].
    • Western Blotting: Used to analyze protein expression and phosphorylation levels in pathways like NF-κB and MAPK [2].
  • In Vivo Models: Effects have been evaluated in orthotopic xenograft mouse models for cancer and Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis [7] [5].
This compound Experimental Insights

Key findings on this compound are primarily from a 2009 study that used the following methods [8]:

  • NF-κB Luciferase Reporter Assay: Stable (HepG2) or transiently transfected cells (MCF7, A-549) with an NF-κB-Luc reporter plasmid were treated with this compound. NF-κB activity was quantified by measuring luciferase activity.
  • Mechanism of NF-κB Inhibition: Western blot analysis was used to demonstrate that this compound inhibits the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit.
  • Global Transcriptomic Profiling: Microarray analysis of this compound-treated HepG2 cells identified downstream genes and pathways, revealing effects on cell cycle, apoptosis, and drug metabolism genes.

Signaling Pathways of Plumbagin and this compound

The diagram below synthesizes the reported signaling pathways for the most extensively studied compounds, plumbagin and this compound, illustrating their anti-cancer and anti-inflammatory mechanisms of action.

G cluster_effects Downstream Cellular Effects cluster_pathways Key Pathways Modulated Plumbagin Plumbagin PenhancedROS Enhanced ROS Plumbagin->PenhancedROS PinhibitNFkB Inhibit NF-κB (Block p65 Nuclear Translocation) Plumbagin->PinhibitNFkB PI3K_Akt PI3K/Akt/mTOR Pathway Plumbagin->PI3K_Akt STAT3 STAT3 Pathway Plumbagin->STAT3 MAPK MAPK Pathway Plumbagin->MAPK This compound This compound QinhibitNFkB Inhibit NF-κB (Inhibit IκB-α Phosphorylation) This compound->QinhibitNFkB Apoptosis Induce Apoptosis PenhancedROS->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) PinhibitNFkB->CellCycleArrest PinhibitNFkB->Apoptosis AntiInflammation Anti-inflammatory Effects PinhibitNFkB->AntiInflammation QinhibitNFkB->CellCycleArrest QinhibitNFkB->Apoptosis QinhibitNFkB->AntiInflammation InhibitMetastasis Inhibit Metastasis PI3K_Akt->Apoptosis STAT3->Apoptosis STAT3->InhibitMetastasis MAPK->Apoptosis

Research Implications and Future Directions

  • Plumbagin is the most widely studied, with well-characterized multi-target effects against cancer and inflammation, though its toxicity and bioavailability are major hurdles [1] [3]. Research is exploring nano-formulations and chemical derivatives to overcome these limitations [1] [6].
  • Shikonin shows promise, particularly in cancer and autoimmune diseases, but the available comparative data in the search results is less extensive than for plumbagin [7] [2].
  • This compound is identified as a novel NF-κB inhibitor with anti-cancer potential [8]. However, its potential to slow drug excretion by down-regulating metabolic enzymes is a critical consideration for future drug development [8].

References

Quinoclamine Anti-Cancer Profile and Cell Line Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available from the search results.

Aspect Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) HepG2 vs. Hep3B Context
Primary Mechanism Inhibits NF-κB pathway: suppresses IκB-α phosphorylation and p65 nuclear translocation [1]. Hep3B constitutively expresses NF-κB, while HepG2 does not [2]. This fundamental difference is crucial for experimental design.
Evidence of Anti-cancer Activity Induces apoptosis; affects cell cycle and apoptosis-related genes; shows anti-cancer potential in HepG2, lung, and breast cancer cell lines [1]. The two cell lines have different genetic backgrounds (e.g., p53 status, hepatitis B virus infection) and often show differential sensitivity to the same drug treatment [2].
Key Experimental Findings Down-regulates UDP glucuronosyltransferase genes, suggesting potential to interfere with drug metabolism [1]. Direct, head-to-head experimental data on this compound's efficacy (e.g., IC50 values) in both cell lines is not available in the searched literature.
Other Considerations Originally a herbicide/algicide; synthetic compound [3]. A review confirms that HepG2 and Hep3B frequently exhibit different and even opposite outcomes in response to the same pharmacological treatment [2].

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key study on this compound.

  • Cell Culture: Human hepatocellular carcinoma cell lines (HepG2 and Hep3B) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, streptomycin (100 µg·mL⁻¹), and penicillin (100 units·mL⁻¹) at 37°C with 5% CO₂ [1].
  • Treatment: this compound was dissolved in dimethyl sulphoxide (DMSO) to a 200 mmol·L⁻¹ stock concentration and stored at -30°C. Cells were treated with various amounts of the compound when they reached confluence [1].
  • Viability Assay (MTT): Cell viability was measured by MTT colorimetric assay. The TC₅₀ value (concentration that inhibits cell viability by 50%) was determined [1].
  • Luciferase Assay for NF-κB Activity: HepG2 cells stably transfected with an NF-κB luciferase reporter gene were used. After treatment, cells were lysed, and luciferase activity was measured. The IC₅₀ value (concentration that inhibits NF-κB activity by 50%) was determined [1].
  • Western Blot Analysis: Treated HepG2/NF-κB cells were lysed. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with antibodies against p65, IκB-α, and phosphorylated IκB-α. Bands were detected via chemiluminescence [1].
  • Transcriptomic Analysis: Total RNA was extracted from this compound-treated and control HepG2 cells using a commercial kit. RNA quality was checked (A260/A280 >1.8, RNA integrity number >8.0). Global transcriptional profiling was then analyzed using microarray technology [1].

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound inhibits the NF-κB pathway, based on the findings in HepG2 cells, and highlights the intrinsic difference in Hep3B cells.

G cluster_0 This compound Inhibition (HepG2) ExternalStimulus External Stimulus (e.g., TPA) IKKComplex IKK Complex ExternalStimulus->IKKComplex pIkBalpha Phosphorylated IκB-α IKKComplex->pIkBalpha Phosphorylation IkBalpha IκB-α (Inactive) IkBalpha->IKKComplex Degradation Degradation pIkBalpha->Degradation p65 NF-κB p65 subunit Degradation->p65 Releases p65Nuc NF-κB p65 (Nucleus) p65->p65Nuc Translocation GeneExp Target Gene Expression (Cell Survival, Proliferation) p65Nuc->GeneExp This compound This compound This compound->IKKComplex Inhibits This compound->p65 Blocks Translocation Hep3Bconstitutive Constitutive NF-κB Activity in Hep3B Hep3Bconstitutive->p65Nuc Independent of Stimulus

Interpretation and Research Implications

  • Mechanism Insight: The diagram shows that this compound exerts its effects primarily by blocking the activation and nuclear translocation of NF-κB. The constitutive activity of NF-κB in Hep3B cells suggests a potential baseline resistance mechanism that is absent in HepG2, which is a critical factor for predicting drug response [1] [2].
  • Critical Consideration for Researchers: The profound genetic and phenotypic differences between HepG2 and Hep3B mean that data from one cell line cannot be extrapolated to the other. The lack of p53 in Hep3B and the presence of hepatitis B virus genes can significantly alter pathways involved in apoptosis and drug response compared to HepG2 [2]. Therefore, a direct comparison of this compound would require new, targeted experiments.

References

Quinoclamine herbicidal mode of action comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine in Current Research

A 2025 study on moss control in forestry nurseries provides the most current experimental context for this compound's use. The research evaluated several natural and synthetic agents, using a commercial this compound product as a reference standard.

Experimental Protocol from the Study [1]:

  • Objective: To evaluate the moss control efficacy of 11 chemical compounds and plant extracts against Polytrichum commune and Marchantia polymorpha moss species.
  • Materials: Moss samples were obtained commercially and maintained in a greenhouse. The tested agents included terpinyl acetate (TA), limonene, Hinoki essential oil (HEO), baking soda, pelargonic acid, and a commercial herbicide containing 9% this compound.
  • Methodology: The study involved a two-stage screening process. First, a plate experiment screened all substances. The most effective ones, based on visible desiccation and discoloration, were selected for a subsequent container seedling experiment using Pinus densiflora.
  • Application: In the field test, this compound was applied at concentrations of 3% and 5% for comparison against other selected agents [1].

Alternatives and the Bioherbicide Landscape

The search results highlight a significant research trend towards developing natural and sustainable herbicides. The following table summarizes some of the alternatives discussed in the recent literature.

Herbicide / Agent Type / Origin Reported Activity / Notes
This compound [1] Synthetic (Chemical) Used as a reference standard in moss control studies.
Terpinyl Acetate (TA) [1] Plant-derived (Natural) Showed high moss control effect with low growth inhibition of pine seedlings.
Limonene [1] Plant-derived (Natural) Demonstrated high efficacy; effect increased when combined with surfactants.
Hinoki Essential Oil (HEO) [1] Plant-derived (Natural) Effective against mosses; caused cell wall deformation and expanded intercellular spaces.
Pelargonic Acid [1] [2] Plant-derived (Bioherbicide) A fatty acid known for its herbicidal activity; included in the 2025 moss control study.
Various Microbial Phytotoxins [2] Microbe-derived (Bioherbicide) A systematic review noted these compounds often cause oxidative stress and reduced chlorophyll.

A 2025 systematic review on bioherbicides notes that while many natural compounds show herbicidal injury (e.g., oxidative stress, chlorophyll reduction), their specific modes of action (MOA) are often not fully elucidated. The review found strong evidence for only a few specific MOAs in bioherbicides, including photosystem II inhibition, microtubule synthesis inhibition, and carotenoid synthesis inhibition [2].

Research Workflow for Mode of Action Comparison

Based on the gathered information and common practices in herbicide science, here is a proposed workflow for how a detailed, data-driven comparison of herbicidal modes of action can be conducted. This aligns with the advanced diagnostic methods mentioned in the search results [3].

G cluster_experimental Experimental Phase cluster_analytical Analytical & Modeling Phase A 1. Treatment Application (Herbicide on Target Plants) B 2. Multi-Modal Phenotyping A->B B1 Spectral Imaging (Chlorophyll Fluorescence, Thermal) B->B1 B2 Microscopy (Cellular & Tissue Damage) B->B2 B3 Biomarker Assays (ROS, Hormones, Metabolites) B->B3 C 3. Data Integration & Analysis B1->C B2->C B3->C D 4. MOA Hypothesis Generation C->D E 5. Molecular & Biochemical Validation D->E E1 Omics Analysis (Transcriptomics, Proteomics) E->E1 E2 In-silico Modeling (Target Protein Binding) E->E2 F 6. Comparative MoA Classification E1->F E2->F

References

Comparative Analysis of Apoptosis-Inducing Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental data for four distinct apoptosis-inducing compounds, highlighting their primary mechanisms and research applications.

Compound Primary Mechanism of Action Key Experimental Findings Cell Lines Tested (IC₅₀/TC₅₀) Advantages & Research Applications
Quinoclamine [1] Inhibits NF-κB signaling; suppresses IκB-α phosphorylation and p65 nuclear translocation [1]. Induces apoptosis via NF-κB blockade; down-regulates UGT genes, potentially slowing drug metabolism [1]. HepG2 (liver), Hep3B (liver), MCF7 (breast), A-549 (lung) [1]. Novel NF-κB inhibitor; anti-cancer potential beyond herbicidal use; useful for studying NF-κB pathway and drug metabolism interactions.
Sulforaphane [2] Multi-target; modulates Fas/FasL pathway, ROS, NF-κB, p53; induces cell cycle arrest [2]. Upregulates Fas expression; increases Bax/Bcl-2 ratio; activates caspase-3/8/9 [2]. MDA-MB-231 (breast), DU145 (prostate), HepG2 (liver), A2780 (ovarian), and others [2]. Broad-spectrum, natural compound; well-studied for chemoprevention; useful for studying crosstalk between multiple cell death and survival pathways.
Raptinal [3] Triggers intrinsic apoptosis; induces rapid MOMP and cytochrome c release, BAX/BAK-independent [3]. Rapid apoptosis induction (minutes to hours); effective in BAX/BAK knockout cells [3]. U-937 (leukemia), HCT116 (colon), and a wide variety of others [3]. Rapid-acting tool compound; reliable positive control for apoptosis assays; useful for studying BAX/BAK-independent intrinsic apoptosis.
Quinoxaline Derivatives [4] ROS induction; pro-apoptotic activity; specific molecular targets not fully elucidated [4]. Dose-dependent ROS production and apoptosis induction; selective for cancer cells (e.g., A549) over non-cancerous Raw 264.7 macrophages [4]. A549 (lung), HeLa (cervical), MCF-7 (breast) [4]. Cancer-selective cytotoxicity; easily synthesized; promising scaffolds for developing new anticancer agents.

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the key methodologies from the cited literature.

  • Cell Viability and Cytotoxicity (MTT Assay) [1] [4]: Cells are subcultured and treated with the compound for a specified period (e.g., 24 hours). MTT reagent is added and converted to purple formazan by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured. Cell viability is calculated as a percentage of the solvent-treated control, and the TC₅₀ or IC₅₀ (concentration causing 50% reduction in viability or activity) is determined [1].

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining) [4]: Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane in early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis). The stained cells are analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [4].

  • Western Blot Analysis [1]: After treatment, cells are lysed. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies (e.g., against p65, IκB-α, phosphorylated IκB-α, or caspases) followed by horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence and autoradiography. Band intensities can be quantified to assess changes in protein expression, phosphorylation, or cleavage [1].

  • Reactive Oxygen Species (ROS) Measurement [4]: Cells are loaded with a fluorescent dye like H₂DCFDA. This cell-permeable dye is deacetylated by intracellular esterases and turns into a highly fluorescent compound upon oxidation by ROS. After compound treatment, the increase in fluorescence intensity is measured, indicating the level of intracellular ROS production [4].

Signaling Pathways in Apoptosis Induction

The following diagrams, created using Graphviz, illustrate the core mechanisms through which this compound and Raptinal induce cell death, based on the experimental data.

G This compound Inhibits the NF-κB Signaling Pathway Start Pro-inflammatory signals (e.g., TNF-α, TPA) IKK IKK Complex Start->IKK Activates IkB IκB-α (Inhibitor of NF-κB) IKK->IkB Phosphorylates IkB_P Phosphorylated IκB-α IkB->IkB_P NFkB NF-κB (p65/p50) IkB_P->NFkB Degrades, Releasing NFkB_Nuc NF-κB in Nucleus NFkB->NFkB_Nuc Translocation GeneExp Transcription of Anti-apoptotic & Pro-survival Genes NFkB_Nuc->GeneExp Survival Cell Survival & Proliferation GeneExp->Survival Apoptosis Apoptosis Induction This compound This compound This compound->IKK Inhibits This compound->Apoptosis Leads to

G Raptinal Induces Rapid Intrinsic Apoptosis Raptinal Raptinal UnknownTarget Unknown Molecular Target Raptinal->UnknownTarget Binds MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Raptinal->MOMP BAX/BAK-Independent UnknownTarget->MOMP Triggers CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Activation of Caspase-9 Apoptosome->Casp9 Casp3 Activation of Effector Caspase-3/7 Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis BAX_BAK BAK/BAX Oligomerization (Alternative Pathway)

Summary for Research Application

When selecting an apoptosis inducer for your research, the choice depends heavily on the specific pathway or biological question you are investigating.

  • For NF-κB pathway studies, This compound serves as a specific inhibitor, making it ideal for exploring the link between inflammation and cancer, or for modulating the cellular response to other drugs [1].
  • For rapid, reliable induction of intrinsic apoptosis, Raptinal is the superior tool. Its speed and BAX/BAK-independent mechanism make it an excellent positive control and a unique probe for studying alternative cell death pathways [3].
  • For multi-target, chemoprevention research, Sulforaphane is well-suited due to its broad mechanism of action, natural origin, and ability to modulate multiple signaling pathways simultaneously [2].
  • For developing novel anti-cancer agents, Quinoxaline derivatives represent a promising scaffold due to their selectivity for cancer cells and ability to induce ROS-mediated death, offering a foundation for further chemical optimization [4].

References

Quinoclamine drug metabolism interaction studies

Author: Smolecule Technical Support Team. Date: February 2026

Quinoclamine's Drug Interaction Profile

The table below summarizes the known effects of this compound on drug-metabolizing enzymes based on a transcriptomic analysis in HepG2 cells [1] [2].

Mechanism of Interaction Affected Enzyme/Pathway Experimental Finding Implication for Drug Metabolism
Transcriptional Downregulation UDP Glucuronosyltransferases (UGTs) Down-regulated gene expression involved in phase II metabolism [1]. May slow down the excretion of drugs that are metabolized by UGT enzymes, potentially leading to increased drug exposure and toxicity risk.
Inhibition of NF-κB Pathway IκB-α phosphorylation & p65 nuclear translocation Suppressed endogenous and induced NF-κB activity in HepG2, lung, and breast cancer cell lines [1]. The primary anti-cancer mechanism; may have indirect effects on the metabolism of drugs whose enzyme expression is regulated by NF-κB.

Comparative Analysis with Other Natural Compounds

To put this compound's profile into context, the table below compares it with other natural compounds and their interactions with Cytochrome P450 (CYP) enzymes, a crucial family of phase I metabolizing enzymes. Note that this data is derived from a separate study on recombinant human CYP enzymes [3].

Compound Class Example Compounds Most Potently Inhibited CYP Enzymes Inhibition Potency (IC₅₀)
Naphthoquinone This compound UDP Glucuronosyltransferases (UGTs) [1] Data not available for CYP enzymes in search results.
Protoberberine Alkaloids Berberine, Palmatine CYP2D6, CYP3A4 [3] Potent (IC₅₀ < 1 µM) [3]
Aporphine Alkaloids Isocorydine, Glaucine CYP2D6 [3] Potent to Marginal (IC₅₀ ~0.5 to 7.6 µM) [3]
Protopine Alkaloids Protopine, Allocryptopine CYP2C19, CYP2D6 [3] Marginal to Weak (IC₅₀ ~4.0 to >100 µM) [3]

> Note on Comparability: The experimental systems differ; this compound data is from a cell-based gene expression study, while the alkaloid data is from a direct enzyme inhibition assay. The tables illustrate different mechanisms (gene regulation vs. direct enzyme inhibition).

Detailed Experimental Protocols

For reproducibility, here are the key methodologies from the cited studies.

1. Transcriptomic Analysis of this compound (Cell-based)

  • Cell Model: Human hepatocellular carcinoma cells (HepG2), plus lung (A-549) and breast (MCF7) cancer cell lines [1].
  • Compound Treatment: Cells were treated with various concentrations of this compound for 24 hours [1].
  • NF-κB Activity Measurement: A luciferase reporter assay was used to quantify NF-κB activity. IC₅₀ value was determined as the concentration that inhibits 50% of activity [1].
  • Pathway Analysis: Western blotting was used to confirm inhibition of IκB-α phosphorylation and p65 nuclear translocation [1].
  • Gene Expression Profiling: Global transcriptional changes were analyzed using microarray. RNA integrity was ensured (RIN > 8.0) before analysis [1].

2. CYP Enzyme Inhibition Assay (Enzyme-based)

  • Enzyme Source: Recombinant human cytochrome P450 enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [3].
  • Inhibition Screening: Alkaloids were incubated with individual CYP enzymes and their specific probe substrates. The formation of metabolite was measured to determine enzyme activity [3].
  • Potency Classification: IC₅₀ values were used to classify inhibition as: Potent (IC₅₀ < 1 µM), Marginal/Moderate (1-10 µM), Weak (>10 µM), or No Inhibition (>100 µM) [3].

Pathway and Experimental Workflow

The following diagram illustrates the primary mechanism of action of this compound and its downstream effects on drug metabolism, as identified in the research [1].

This compound This compound NF_kB_Activity NF-κB Activity This compound->NF_kB_Activity IkB_phospho IκB-α Phosphorylation NF_kB_Activity->IkB_phospho p65_transloc p65 Nuclear Translocation NF_kB_Activity->p65_transloc Gene_Expression Gene Expression Changes IkB_phospho->Gene_Expression p65_transloc->Gene_Expression UGTs Down-regulation of UDP Glucuronosyltransferases (UGTs) Gene_Expression->UGTs Slowed_Excretion Potential Slowing of Drug Excretion UGTs->Slowed_Excretion

Key Conclusions for Researchers

  • Unique Mechanism: this compound appears to cause drug interactions primarily via transcriptional downregulation of Phase II UGT enzymes, a less common mechanism compared to direct CYP inhibition [1].
  • Data Limitation: The available data is from 2009, and its effects on the critical CYP450 enzyme family have not been thoroughly investigated in these studies. The clinical relevance of the UGT downregulation remains to be validated.
  • Research Gap: Compared to various isoquinoline alkaloids whose CYP inhibition profiles are well-documented [3], this compound's interaction profile is less complete.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.0087061 Da

Monoisotopic Mass

207.0087061 Da

Heavy Atom Count

14

LogP

2.12 (LogP)

Appearance

Solid powder

Melting Point

199.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JN6NK7K14F

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (80.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (80.6%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (77.11%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (96.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.50e-07 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2797-51-5

Wikipedia

Quinoclamine

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Algicides, Herbicides

Dates

Last modified: 08-15-2023
1: Svingen T, Ramhøj L, Mandrup K, Christiansen S, Axelstad M, Vinggaard AM, Hass U. Effects on metabolic parameters in young rats born with low birth weight after exposure to a mixture of pesticides. Sci Rep. 2018 Jan 10;8(1):305. doi: 10.1038/s41598-017-18626-x. PubMed PMID: 29321614; PubMed Central PMCID: PMC5762645.
2: Hass U, Christiansen S, Axelstad M, Scholze M, Boberg J. Combined exposure to low doses of pesticides causes decreased birth weights in rats. Reprod Toxicol. 2017 Sep;72:97-105. doi: 10.1016/j.reprotox.2017.05.004. Epub 2017 May 17. PubMed PMID: 28526456.
3: Zhang HK, Lu H, Wang J, Zhou JT, Sui M. Cr(VI) reduction and Cr(III) immobilization by Acinetobacter sp. HK-1 with the assistance of a novel quinone/graphene oxide composite. Environ Sci Technol. 2014 Nov 4;48(21):12876-85. doi: 10.1021/es5039084. Epub 2014 Oct 23. PubMed PMID: 25296002.
4: Brandy Y, Brandy N, Akinboye E, Lewis M, Mouamba C, Mack S, Butcher RJ, Anderson AJ, Bakare O. Synthesis and characterization of novel unsymmetrical and symmetrical 3-halo- or 3-methoxy-substituted 2-dibenzoylamino-1,4-naphthoquinone derivatives. Molecules. 2013 Feb 4;18(2):1973-84. doi: 10.3390/molecules18021973. PubMed PMID: 23381023; PubMed Central PMCID: PMC3654863.
5: Nagai T, Ishihara S, Yokoyama A, Iwafune T. Effects of four rice paddy herbicides on algal cell viability and the relationship with population recovery. Environ Toxicol Chem. 2011 Aug;30(8):1898-905. doi: 10.1002/etc.582. Epub 2011 Jun 8. PubMed PMID: 21590715.
6: Cheng WY, Lien JC, Hsiang CY, Wu SL, Li CC, Lo HY, Chen JC, Chiang SY, Liang JA, Ho TY. Comprehensive evaluation of a novel nuclear factor-kappaB inhibitor, quinoclamine, by transcriptomic analysis. Br J Pharmacol. 2009 Jul;157(5):746-56. doi: 10.1111/j.1476-5381.2009.00223.x. Epub 2009 Apr 30. PubMed PMID: 19422389; PubMed Central PMCID: PMC2721260.
7: Aida M, Ikeda H, Itoh K, Usui K. Effects of five rice herbicides on the growth of two threatened aquatic ferns. Ecotoxicol Environ Saf. 2006 Mar;63(3):463-8. PubMed PMID: 16406589.
8: Bakare O, Ashendel CL, Peng H, Zalkow LH, Burgess EM. Synthesis and MEK1 inhibitory activities of imido-substituted 2-chloro-1,4-naphthoquinones. Bioorg Med Chem. 2003 Jul 17;11(14):3165-70. PubMed PMID: 12818679.
9: Kapadia GJ, Azuine MA, Balasubramanian V, Sridhar R. Aminonaphthoquinones--a novel class of compounds with potent antimalarial activity against Plasmodium falciparum. Pharmacol Res. 2001 Apr;43(4):363-7. PubMed PMID: 11352541.
10: Sikka HC, Saxena J, Zweig G. Alteration in cell permeability as a mechanism of action of certain quinone pesticides. Plant Physiol. 1973 Feb;51(2):363-7. PubMed PMID: 16658330; PubMed Central PMCID: PMC366265.
11: Zweig G, Carroll J, Tamas I, Sikka HC. Studies on Effects of Certain Quinones: II. Photosynthetic Incorporation of CO(2) by Chlorella. Plant Physiol. 1972 Mar;49(3):385-7. PubMed PMID: 16657966; PubMed Central PMCID: PMC365970.
12: Sikka HC, Shimabukuro RH, Zweig G. Studies on Effect of Certain Quinones: I. Electron Transport, Photophosphorylation, and CO(2) Fixation in Isolated Chloroplasts. Plant Physiol. 1972 Mar;49(3):381-4. PubMed PMID: 16657965; PubMed Central PMCID: PMC365969.

Explore Compound Types